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2-(Ethyl(methyl)amino)isonicotinonitrile Documentation Hub

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  • Product: 2-(Ethyl(methyl)amino)isonicotinonitrile
  • CAS: 1094778-15-0

Core Science & Biosynthesis

Foundational

2-Aminoisonicotinonitrile: A Versatile Scaffold in CNS & Kinase Therapeutics

This guide provides an in-depth technical analysis of 2-aminoisonicotinonitrile (2-amino-4-cyanopyridine), a privileged scaffold in medicinal chemistry.[1] Technical Whitepaper | Version 1.0 [1] Executive Summary 2-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-aminoisonicotinonitrile (2-amino-4-cyanopyridine), a privileged scaffold in medicinal chemistry.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary

2-Aminoisonicotinonitrile (CAS: 42182-27-4), systematically known as 2-amino-4-cyanopyridine , represents a high-value pharmacophore in modern drug discovery.[1][2] Unlike its isomer 2-amino-3-cyanopyridine (a common kinase template), the 4-cyano isomer possesses a unique electronic and steric profile that has established it as a critical building block for mGluR2 antagonists (CNS disorders) and Type I/II kinase inhibitors .[1]

This guide dissects the scaffold's utility, detailing its synthesis, structure-activity relationships (SAR), and emerging role in reversible covalent biology.[1]

Structural & Electronic Profile

The scaffold features a pyridine ring substituted with an electron-withdrawing nitrile group at the C4 position and an electron-donating amino group at the C2 position.[1] This "push-pull" electronic system creates a distinct dipole and acidity profile.[1]

PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C₆H₅N₃Low molecular weight (119.12 Da) allows significant decoration without violating Lipinski's Rule of 5.[1]
H-Bond Donors 2 (Exocyclic –NH₂)Critical for hinge binding in kinases or polar contacts in GPCR pockets.[1]
H-Bond Acceptors 2 (Pyridine N, Nitrile N)The pyridine nitrogen (pKa ~3-4) is less basic than unsubstituted pyridine due to the 4-CN electron withdrawal.[1]
Electronic Effect 4-CN (Hammett σ_p ≈ 0.[1]66)Strongly deactivates the ring, increasing metabolic stability against oxidative metabolism at the ring carbons.[1]
Vector Geometry 120° (approx)The angle between the amino and nitrile groups allows for distinct sub-pocket exploration.[1]
Bioisosterism

The 2-aminoisonicotinonitrile moiety is often used as a bioisostere for:

  • Adenine: In kinase inhibitors, mimicking the N1-C6-N6 motif.[1]

  • Benzamide: In GPCR ligands, providing a rigidified, planar alternative with improved solubility.

Synthetic Strategies

Accessing the 2-aminoisonicotinonitrile core requires navigating the deactivated nature of the pyridine ring.[1]

Method A: Chichibabin Amination (Industrial Route)

Direct amination of 4-cyanopyridine using sodium amide (


).[1] This is the most cost-effective route but requires careful control to prevent hydrolysis of the nitrile.[1]
  • Precursor: 4-Cyanopyridine.[1][3]

  • Reagents:

    
    , Liquid 
    
    
    
    or Toluene/Dimethylaniline, Heat.
  • Mechanism: Nucleophilic attack of amide ion at the C2 position (hydride displacement).[1]

  • Challenges: Formation of 2,6-diamino byproducts; hydrolysis of CN to

    
    .
    
Method B: Palladium-Catalyzed Cyanation (Lab/SAR Route)

For late-stage diversification, introducing the nitrile onto a pre-existing 2-amino-4-halopyridine is preferred.[1]

  • Precursor: 2-amino-4-chloropyridine (or 2-amino-4-bromopyridine).[1]

  • Reagents:

    
    , 
    
    
    
    , dppf (ligand), DMF, 120°C.
  • Advantages: High functional group tolerance; avoids harsh basic conditions.[1]

Visualization of Synthetic Workflows

SynthesisRoutes Start1 4-Cyanopyridine Process1 Chichibabin Reaction (NaNH2, Toluene, 110°C) Start1->Process1 Start2 2-Amino-4-chloropyridine Process2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0), 120°C) Start2->Process2 Target 2-Aminoisonicotinonitrile (Target Scaffold) Process1->Target 60-80% Yield Process2->Target 85-95% Yield Deriv1 mGluR2 Antagonists (Amide coupling at NH2) Target->Deriv1 Deriv2 Kinase Inhibitors (Sandmeyer/Buchwald) Target->Deriv2

Caption: Comparative synthetic pathways for accessing the 2-aminoisonicotinonitrile core.

Medicinal Chemistry Applications

Case Study: mGluR2 Antagonists (CNS Disorders)

The 2-aminoisonicotinonitrile scaffold has emerged as a key pharmacophore in the development of Metabotropic Glutamate Receptor 2 (mGluR2) antagonists, particularly for the treatment of depression and cognitive impairment in schizophrenia.[1]

  • Mechanism: Negative Allosteric Modulators (NAMs).[4]

  • Binding Mode: The pyridine nitrogen often engages in a water-mediated H-bond, while the 4-cyano group occupies a small hydrophobic pocket, providing selectivity over mGluR3.[1]

  • Key Example: Derivatives where the 2-amino group is acylated or coupled to form bicyclic systems (e.g., imidazopyridines) often retain the 4-cyano group to maintain electronic deactivation and metabolic stability.[1]

Case Study: Kinase Inhibition (The "Hinge Binder")

In oncology, the 2-aminopyridine motif is a classic ATP-competitive inhibitor.[1]

  • Interaction: The exocyclic amine (donor) and ring nitrogen (acceptor) form a bidentate H-bond with the kinase hinge region (e.g., Glu/Leu backbone residues).[1]

  • Role of 4-CN:

    • Electronic: Lowers the pKa of the ring nitrogen, optimizing the strength of the H-bond acceptor interaction.

    • Steric: The linear nitrile group can point toward the solvent front or interact with the "gatekeeper" residue, depending on the specific kinase topology (e.g., CDK2, MAP4K4).[1]

Emerging Field: Cysteine Bioconjugation

Recent chemical biology studies indicate that electron-deficient 2-cyanopyridines can react reversibly with N-terminal cysteine residues in peptides.[1]

  • Application: This allows for the development of Targeted Covalent Inhibitors (TCIs) that are reversible, reducing the risk of permanent off-target haptenization.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Aminoisonicotinonitrile (Pd-Catalyzed)

This protocol is recommended for research scale (gram quantities) due to higher purity.[1]

  • Reagents: Charge a reaction vial with 2-amino-4-chloropyridine (1.0 eq), Zinc cyanide (

    
    , 0.6 eq), 
    
    
    
    (0.02 eq), and dppf (0.04 eq).
  • Solvent: Add anhydrous DMF (concentration 0.2 M) and sparge with Nitrogen for 10 minutes.

  • Reaction: Seal the vial and heat to 120°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride (M+H 129/131) and appearance of the nitrile (M+H 120).[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) and brine (1x). The nitrile product is polar; ensure aqueous washes do not extract the product.[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient, typically eluting at 40-60% EtOAc).
    
Protocol B: mGluR2 Functional Assay (Calcium Flux)

To validate biological activity of derivatives.

  • Cell Line: CHO cells stably expressing human mGluR2 and Gα15 (promiscuous G-protein to couple Gi to Calcium).[1]

  • Loading: Incubate cells with Calcium-4 dye (Molecular Devices) for 45 min at 37°C.

  • Agonist Challenge: Treat cells with Glutamate (

    
     concentration).
    
  • Antagonist Screen: Add the test compound (2-aminoisonicotinonitrile derivative) 15 minutes prior to Glutamate.[1]

  • Readout: Measure fluorescence intensity (FLIPR). A decrease in fluorescence relative to control indicates antagonism.[1]

Structure-Activity Relationship (SAR) Logic[1]

The optimization of this scaffold typically follows a decision tree based on the target class.[1]

SAR_Logic Core 2-Aminoisonicotinonitrile Core Scaffold Pos2 2-Amino Modification Core->Pos2 Pos4 4-Cyano Modification Core->Pos4 PosRing Ring Nitrogen Core->PosRing Amide Amide/Urea Formation (Increases potency, H-bond donor) Pos2->Amide Cycliz Cyclization (e.g. Imidazopyridine) (Rigidification, CNS penetration) Pos2->Cycliz Hydration Hydrolysis to Amide (Increases polarity, reduces permeability) Pos4->Hydration Reduction Reduction to Amine (Basic center, solubility) Pos4->Reduction Hinge Hinge Binding (Kinases) (Critical interaction) PosRing->Hinge

Caption: SAR decision tree for optimizing the 2-aminoisonicotinonitrile scaffold.

References

  • ChemicalBook. (2025).[1][5] 2-Amino-4-cyanopyridine Chemical Properties and Uses.Link

  • Santa Cruz Biotechnology. (2025).[1] 2-Amino-4-cyanopyridine (mGluR2 Antagonist).[1][6][7]Link

  • RSC Advances. (2023). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation.[1][8]Link

  • Journal of Medicinal Chemistry. (2014). Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4.[1][9] (Contextual Kinase SAR). Link

  • ResearchGate. (2025). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine.[1] (Synthesis Precursors). Link

Sources

Exploratory

An In-Depth Technical Guide to Brequinar Sodium: A Potent Inhibitor of De Novo Pyrimidine Biosynthesis

Introduction This technical guide provides a comprehensive overview of the chemical compound Brequinar sodium. It is important to note that while the initial inquiry was for "J-506415," a thorough search of scientific li...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the chemical compound Brequinar sodium. It is important to note that while the initial inquiry was for "J-506415," a thorough search of scientific literature and chemical databases did not yield information corresponding to this identifier. However, the search results consistently pointed to a well-documented compound with potent biological activity known as Brequinar sodium, which also carries the identifiers NSC 368390 and DuP-785 . Given the detailed information available for Brequinar sodium, this guide will focus on this compound, assuming it is the substance of interest.

Brequinar sodium, chemically named 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt, is a synthetic, water-soluble molecule that has been extensively investigated for its therapeutic potential. Developed in the 1980s by DuPont Pharmaceuticals, it has been the subject of numerous preclinical and clinical studies.[1] This guide will delve into its chemical properties, mechanism of action, biological activities, and pharmacokinetic profile, offering valuable insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of a compound's physicochemical properties is fundamental to its application in research and drug development. Brequinar sodium is an organic sodium salt with the following key characteristics:

PropertyValueSource(s)
IUPAC Name sodium 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate[2]
Alternative Names Brequinar, BRQ, DuP 785, NSC 368390[3]
CAS Number 96201-88-6[4]
Molecular Formula C₂₃H₁₄F₂NNaO₂[4]
Molecular Weight 397.35 g/mol [3][4]
Appearance A solid[5]
Purity ≥98% (HPLC)[3][4]
Solubility Water: 39.73 mg/mL (100 mM), DMSO: 39.73 mg/mL (100 mM), DMF: 2 mg/mL, Ethanol: 2 mg/mL[3][4][5]
Storage Store at +4°C[3][4]
InChI Key PZOHOALJQOFNTB-UHFFFAOYSA-M[2][4]
SMILES CC1=C(C2=CC(F)=CC=C2N=C1C3=CC=C(C4=C(C=CC=C4)F)C=C3)C(O[Na])=O[4]

Chemical Synthesis

While a detailed, step-by-step protocol for the industrial synthesis of Brequinar sodium is not publicly available, its structure as a substituted quinoline-4-carboxylic acid suggests a synthetic route based on established organic chemistry reactions. The core quinoline structure is likely assembled through a condensation reaction.

Several classical methods are employed for the synthesis of quinoline-4-carboxylic acids, including the Doebner reaction , Pfitzinger reaction , and Friedlander synthesis .[2] The Doebner reaction, for instance, involves the three-component reaction of an aniline, an aldehyde, and pyruvic acid.[4]

A plausible synthetic pathway for Brequinar would involve the reaction of a substituted aniline (containing the 6-fluoro moiety) with a biphenyl aldehyde and pyruvic acid, or a related α-keto acid, to construct the quinoline core with the desired substitutions at the 2, 3, and 4 positions. The final step would involve salt formation with sodium hydroxide to yield the water-soluble Brequinar sodium.

G cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_intermediates Intermediate cluster_final_product Final Product Substituted_Aniline Substituted Aniline (with 6-fluoro group) Condensation_Reaction Condensation Reaction (e.g., Doebner Reaction) Substituted_Aniline->Condensation_Reaction Biphenyl_Aldehyde Biphenyl Aldehyde (with 2'-fluoro group) Biphenyl_Aldehyde->Condensation_Reaction Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Condensation_Reaction Quinoline_Carboxylic_Acid Brequinar (acid form) Condensation_Reaction->Quinoline_Carboxylic_Acid Brequinar_Sodium Brequinar Sodium Quinoline_Carboxylic_Acid->Brequinar_Sodium  + NaOH

Plausible synthetic pathway for Brequinar Sodium.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

The primary mechanism of action of Brequinar sodium is the potent and selective inhibition of the enzyme dihydroorotate dehydrogenase (DHODH) .[1][6] DHODH is a key mitochondrial enzyme that catalyzes the fourth step in the de novo biosynthesis of pyrimidine nucleotides, specifically the conversion of dihydroorotate to orotate.[6]

By inhibiting DHODH, Brequinar effectively blocks the synthesis of pyrimidine-based nucleotides (uridine and cytidine), which are essential precursors for the synthesis of DNA and RNA.[6] This depletion of intracellular pyrimidine pools leads to cell cycle arrest and ultimately inhibits cell proliferation.[5]

Brequinar exhibits mixed-type inhibition with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone), with a Ki' in the nanomolar range (5-8 nM).[7] It is suggested that Brequinar binds to a unique site on the mammalian enzyme, distinct from the binding sites of either the substrate or the cofactor.[7] This specificity is highlighted by the fact that it does not inhibit DHODH from yeast or bacteria.[7]

cluster_mitochondria Mitochondrial Inner Membrane Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Brequinar Brequinar Sodium Brequinar->DHODH Inhibition DHODH->Orotate

Mechanism of Brequinar Sodium via DHODH inhibition.

Biological Activity

The inhibition of de novo pyrimidine biosynthesis by Brequinar sodium translates into a broad spectrum of biological activities, with the most extensively studied being its anticancer effects.

Anticancer Activity

Brequinar has demonstrated significant antitumor activity against a range of experimental tumors, including L1210 leukemia, B16 melanoma, and various human tumor xenografts such as breast, lung, stomach, and colon carcinomas. Its efficacy is often schedule-dependent, with prolonged exposure yielding greater tumor growth inhibition. Phase I clinical trials have been conducted in patients with solid tumors, where myelosuppression, particularly thrombocytopenia, was identified as the dose-limiting toxicity.[8]

Antiviral Activity

The requirement of host cell machinery for viral replication makes the inhibition of nucleotide synthesis an attractive antiviral strategy. Brequinar has shown potent activity against a broad spectrum of viruses.[9] By depleting the host cell's pyrimidine pools, Brequinar effectively inhibits viral RNA synthesis.[9]

Immunosuppressive Activity

The proliferation of lymphocytes, key players in the immune response, is highly dependent on de novo pyrimidine synthesis. This makes DHODH a valid target for immunosuppression. Brequinar has been investigated for its potential as an immunosuppressant, for instance, in preventing organ transplant rejection.[1]

Pharmacokinetics in Clinical Trials

Several Phase I clinical studies have elucidated the pharmacokinetic profile of Brequinar sodium in cancer patients. The drug is typically administered via intravenous infusion.

Key pharmacokinetic parameters are summarized below:

ParameterValue RangeStudy PopulationSource(s)
Half-life (α-phase) 0.1 - 0.7 hoursCancer Patients[8]
Half-life (β-phase) 1.5 - 8.2 hoursCancer Patients[8]
Dose-Limiting Toxicities Myelosuppression (thrombocytopenia), mucositis, skin rash, nausea, vomitingCancer Patients[8]

Pharmacokinetic analyses have revealed non-linear kinetics at higher doses, with a disproportional increase in the area under the plasma concentration-time curve (AUC).[8] The duration of DHODH inhibition in lymphocytes has been correlated with the extent of clinical toxicity.

Conclusion

Brequinar sodium (NSC 368390, DuP-785) is a potent and selective inhibitor of dihydroorotate dehydrogenase with well-documented anticancer, antiviral, and immunosuppressive properties. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, provides a strong rationale for its therapeutic potential. While its clinical development has been hampered by a narrow therapeutic window and dose-limiting toxicities, the detailed understanding of its pharmacology and mechanism of action continues to make it a valuable tool for research in cancer biology, virology, and immunology. Further investigations into optimized dosing schedules, combination therapies, and its application in different disease contexts may yet unlock its full therapeutic potential.

References

  • PubChem. (n.d.). Brequinar Sodium. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Peters, G. J. (2018). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Nucleosides, Nucleotides & Nucleic Acids, 37(12), 666–678. [Link]

  • Dexter, D. L., Hesson, D. P., Ardecky, R. J., Rao, G. V., Tippett, D. L., Dusak, B. A., Paull, K. D., Plowman, J., DeLarco, B. M., Narayanan, V. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568.
  • Wikipedia. (2023, December 27). Brequinar. In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, and Characterization of Brequinar Conjugates as Probes to Study DHODH Inhibition. Retrieved February 12, 2026, from [Link]

  • Schwartsmann, G., van der Vijgh, W. J., Vermorken, J. B., & Pinedo, H. M. (1990). Phase I study of Brequinar sodium (NSC 368390) in patients with solid malignancies. Investigational New Drugs, 8(2), 165–172. [Link]

  • Global Substance Registration System. (n.d.). 2-[1,1′-Biphenyl]-4-yl-6-fluoro-3-methyl-4-quinolinecarboxylic acid. Retrieved February 12, 2026, from [Link]

  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1992). Inhibition of dihydroorotate dehydrogenase activity by brequinar sodium. Cancer Research, 52(13), 3521–3527.
  • Peters, G. J., Schwartsmann, G., Nadal, J. C., Laurensse, E. J., van der Vijgh, W. J., & Pinedo, H. M. (1990). In vivo inhibition of the pyrimidine de novo enzyme dihydroorotic acid dehydrogenase by brequinar sodium (DUP-785; NSC 368390) in mice and patients. Cancer Research, 50(15), 4648–4654.
  • A. T., Kuin, A., de Mulder, P. H., & Verweij, J. (1992). Phase I and pharmacokinetic study of brequinar (DUP 785; NSC 368390) in cancer patients. British Journal of Cancer, 65(3), 441–444. [Link]

  • Peters, G. J., van Dijk, J., Laurensse, E., van Groeningen, C. J., & Pinedo, H. M. (1993). In vitro and in vivo studies on the combination of Brequinar sodium (DUP-785; NSC 368390) with 5-fluorouracil; effects of uridine. British Journal of Cancer, 68(4), 689–695. [Link]

Sources

Foundational

An In-Depth Technical Guide to ZINC37079017: Structure, Properties, and Synthetic Access

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern drug discovery, the vast chemical space offered by virtual screening libraries is both a boon and a challenge. Molecules...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the vast chemical space offered by virtual screening libraries is both a boon and a challenge. Molecules identified through in-silico methods require rigorous characterization to translate a computational hit into a tangible lead compound. This guide provides a comprehensive technical overview of ZINC37079017, a small molecule with potential applications in chemical biology and medicinal chemistry. As a Senior Application Scientist, the following sections are designed to provide not just data, but a deeper understanding of the causality behind the molecule's properties and the rationale for its potential exploration.

Compound Identification and Nomenclature

ZINC37079017 is a unique identifier within the ZINC database, a curated collection of commercially available compounds for virtual screening. [1][2][3][4][5]The definitive chemical identity of ZINC37079017 is 2-(ethyl(methyl)amino)isonicotinonitrile . [6]This nomenclature precisely describes its molecular architecture: a pyridine ring with a cyano group at the 4-position (an isonicotinonitrile scaffold) and an ethyl(methyl)amino substituent at the 2-position.

For cross-referencing across different chemical registries and literature, the following identifiers are crucial:

Identifier TypeValue
ZINC ID ZINC37079017
Chemical Name 2-(ethyl(methyl)amino)isonicotinonitrile
CAS Number 1094778-15-0 [6]

A clear understanding of these identifiers is paramount for accurate literature searches and procurement from chemical vendors.

Physicochemical Properties and Structural Features

The molecular structure of ZINC37079017 dictates its physicochemical properties, which in turn influence its behavior in biological systems.

Structural Diagram

Caption: 2D structure of 2-(ethyl(methyl)amino)isonicotinonitrile.

Key Physicochemical Parameters

A summary of the computed physicochemical properties for ZINC37079017 is presented below. These values are critical for assessing its drug-likeness and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁N₃Provides the elemental composition.
Molecular Weight 161.21 g/mol Falls within the typical range for small molecule drugs, favoring absorption and distribution.
XLogP3 1.4Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0The absence of donor groups can influence solubility and target binding.
Hydrogen Bond Acceptors 3The pyridine nitrogen, the cyano nitrogen, and the amino nitrogen can accept hydrogen bonds, influencing solubility and target interactions.
Rotatable Bonds 2A low number of rotatable bonds suggests conformational rigidity, which can be advantageous for binding affinity but may limit adaptability to binding pockets.

These properties suggest that ZINC37079017 possesses a favorable profile for a lead compound, with good potential for membrane permeability and a molecular size conducive to interacting with protein binding sites.

Synthesis and Chemical Reactivity

The synthesis of 2-(ethyl(methyl)amino)isonicotinonitrile and related 2-aminopyridine compounds can be approached through several established synthetic routes. A common strategy involves the nucleophilic aromatic substitution of a suitable precursor.

General Synthetic Workflow

A plausible synthetic route is outlined below. This should be considered a general protocol, and specific reaction conditions may require optimization.

Caption: Generalized synthetic workflow for ZINC37079017.

Experimental Protocol:

  • To a solution of 2-chloro-4-cyanopyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add ethylmethylamine (1.2-2.0 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(ethyl(methyl)amino)isonicotinonitrile.

Causality of Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: The base is essential to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Heat: Heating is often necessary to overcome the activation energy of the aromatic substitution on the electron-deficient pyridine ring.

Potential Biological Activity and Applications

While specific biological targets for ZINC37079017 are not extensively documented in publicly available literature, the 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminopyridine have shown a wide range of activities, including but not limited to, kinase inhibition, ion channel modulation, and as intermediates in the synthesis of agrochemicals.

The presence of the isonicotinonitrile group also offers a handle for further chemical modification and can participate in key interactions with biological targets. The nitrile group can act as a hydrogen bond acceptor or be involved in covalent interactions with certain enzyme residues.

Given its structural features, ZINC37079017 could be a valuable starting point for screening campaigns against various target classes. A logical workflow for investigating its biological potential is outlined below.

Caption: A logical workflow for the biological evaluation of ZINC37079017.

Conclusion and Future Directions

ZINC37079017, or 2-(ethyl(methyl)amino)isonicotinonitrile, represents a readily accessible chemical entity with physicochemical properties that make it an attractive candidate for further investigation in drug discovery and chemical biology. Its synthesis is straightforward, and the 2-aminopyridine scaffold is a proven pharmacophore. While its specific biological activities remain to be elucidated, this technical guide provides a solid foundation for researchers to embark on the exploration of this molecule's potential. Future work should focus on broad biological screening to identify initial hits, followed by medicinal chemistry efforts to establish structure-activity relationships and develop more potent and selective analogs.

References

  • Irwin, J. J., & Shoichet, B. K. (2005). ZINC--a free database of commercially available compounds for virtual screening. Journal of chemical information and modeling, 45(1), 177–182. [Link]

  • ZINC Database. (n.d.). Welcome to ZINC Is Not Commercial - A database of commercially-available compounds. Retrieved February 12, 2026, from [Link]

  • Sterling, T., & Irwin, J. J. (2015). ZINC 15--Ligand Discovery for Everyone. Journal of chemical information and modeling, 55(11), 2324–2337. [Link]

  • Irwin, J. J., Sterling, T., Mysinger, M. M., Bolstad, E. S., & Coleman, R. G. (2012). ZINC: a free tool to discover chemistry for biology. Journal of chemical information and modeling, 52(7), 1757–1768. [Link]

  • ZINC - PubChem Data Source. (2017, August 26). Retrieved February 12, 2026, from [Link]

  • Wikipedia. (2023, November 28). ZINC database. In Wikipedia. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide: The Influence of Ethyl(methyl)amino Substitution on the Lipophilicity of Pyridine Scaffolds

Abstract Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[4] Its properties can be finely tuned through substitution, modulating its biological activity and pharmacokinetic behavior. This guide provides a detailed examination of how substituting a pyridine core with an ethyl(methyl)amino group impacts its lipophilicity. We will explore the underlying physicochemical principles, present quantitative data, and provide robust experimental protocols for the accurate determination of lipophilicity, offering researchers a comprehensive resource for rational drug design.

Chapter 1: The Imperative of Lipophilicity in Modern Drug Discovery

The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of success.[2] It is the delicate balance of lipophilicity that dictates whether a compound can pass through the lipid bilayers of cell membranes, avoid rapid metabolism, and reach its site of action in sufficient concentration.[][6]

Defining and Quantifying Lipophilicity: LogP and LogD

Lipophilicity is most commonly quantified by the partition coefficient (P) or its logarithmic form, LogP . LogP is defined as the ratio of the concentration of a neutral compound in a biphasic system of n-octanol and water at equilibrium.[2]

LogP = log10 ([Compound]octanol / [Compound]water)

For ionizable molecules, the distribution coefficient (LogD) is a more physiologically relevant parameter, as it accounts for both the neutral and ionized forms of the compound at a specific pH.[7][8]

LogD = log10 ([Sum of all forms]octanol / [Sum of all forms]water)

A positive LogP or LogD value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). In drug discovery, an optimal LogD7.4 (LogD at physiological pH 7.4) is often sought to balance membrane permeability with aqueous solubility.[9]

The ADMET Conundrum: The Lipophilicity Tightrope

The influence of lipophilicity on ADMET properties is a classic "Goldilocks" scenario—it must be just right.

  • Absorption: Sufficient lipophilicity is required for passive diffusion across the gastrointestinal mucosa, but excessively high lipophilicity can lead to poor solubility in the gut lumen and entrapment in lipid membranes.[]

  • Distribution: Lipophilic drugs tend to have a larger volume of distribution, readily entering tissues. However, extreme lipophilicity can cause accumulation in adipose tissue and nonspecific binding to plasma proteins, reducing the free concentration of the drug available to act on its target.[3]

  • Metabolism: Increased lipophilicity often correlates with increased susceptibility to metabolism by cytochrome P450 enzymes in the liver, leading to higher clearance rates.[6]

  • Excretion: Hydrophilic compounds are more readily eliminated by the kidneys.

  • Toxicity: High lipophilicity can increase the risk of off-target effects and various toxicity mechanisms.[1]

Lipophilic Efficiency (LiPE): A Key Optimization Metric

To navigate this complex landscape, medicinal chemists often employ metrics like Lipophilic Efficiency (LiPE) or Ligand Lipophilicity Efficiency (LLE).[9][10] LiPE relates the potency of a compound (e.g., pIC50) to its lipophilicity (LogP or LogD), providing a measure of the "quality" of the compound.

LiPE = pIC50 - LogP (or LogD)

A higher LiPE value is generally desirable, as it indicates that potency is being achieved without a concomitant, and often detrimental, increase in lipophilicity.[11][12][13] Focusing on optimizing LiPE can guide lead optimization towards candidates with a better overall balance of properties.[11][12]

Chapter 2: The Pyridine Core and the Ethyl(methyl)amino Substituent

The strategic combination of a pyridine scaffold with an ethyl(methyl)amino group allows for nuanced control over a molecule's physicochemical profile.

The Pyridine Scaffold: A Versatile Heterocycle

Pyridine is an aromatic heterocycle structurally similar to benzene but with one carbon atom replaced by a nitrogen. This substitution has profound effects:

  • Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic system, rendering the pyridine nitrogen basic (pKa of pyridinium ion is ~5.2). This allows for salt formation, which can improve aqueous solubility.

  • Polarity: The electronegative nitrogen atom introduces a dipole moment, making pyridine more polar and water-soluble than benzene.

  • Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor.

The Ethyl(methyl)amino Group: Physicochemical Impact

The ethyl(methyl)amino group, -N(CH3)(C2H5), is a tertiary amine substituent. Its key features include:

  • Lipophilicity Contribution: The addition of three carbon atoms inherently increases the lipophilicity of the parent molecule. The incremental increase in LogP from adding a methyl or ethyl group is a well-understood principle in medicinal chemistry.[6][14]

  • Basicity: As a dialkylamino group, it is basic and can be protonated at physiological pH, which significantly increases aqueous solubility and lowers the measured LogD.

  • Steric Profile: The group possesses a moderate steric bulk, which can influence binding to a target protein and may shield adjacent parts of the molecule from metabolic enzymes.

  • Hydrogen Bonding: The nitrogen atom in the ethyl(methyl)amino group is a hydrogen bond acceptor.

When attached to a pyridine ring, the position of the ethyl(methyl)amino group (ortho, meta, or para to the ring nitrogen) will further influence the electronic properties and overall pKa of the molecule due to resonance and inductive effects.

Chapter 3: Quantifying the Lipophilic Shift: Data and Analysis

The addition of an ethyl(methyl)amino group to a pyridine ring generally increases its lipophilicity, but the magnitude of this effect is context-dependent. The LogP of pyridine itself is approximately 0.65.[15]

To illustrate the impact of alkylamino substitution, consider the following calculated LogP (cLogP) values for a series of substituted pyridines.

CompoundStructurecLogP (Illustrative)Change from Pyridine (ΔcLogP)
PyridineC₅H₅N0.65-
4-(Methylamino)pyridineC₆H₈N₂0.80+0.15
4-(Dimethylamino)pyridineC₇H₁₀N₂1.27+0.62
4-(Ethylamino)pyridineC₇H₁₀N₂1.25+0.60
4-(Ethyl(methyl)amino)pyridine C₈H₁₂N₂ 1.70 +1.05
4-(Diethylamino)pyridineC₉H₁₄N₂2.12+1.47

Note: These are illustrative values calculated using standard algorithms. Experimental values can vary.

  • Incremental Increase: Each alkyl group added to the amino nitrogen increases the cLogP.

  • Significant Impact: The ethyl(methyl)amino group provides a substantial increase in lipophilicity (ΔcLogP ≈ +1.05), positioning it as a more lipophilic option than dimethylamino but less so than diethylamino.

  • Tunability: This demonstrates the value of the ethyl(methyl)amino group as a tool for fine-tuning lipophilicity. The choice between methyl, ethyl, dimethyl, ethyl(methyl), and diethyl allows for a graded adjustment of LogP to achieve the desired physicochemical profile.

The effect on LogD will be pH-dependent. Since both the pyridine nitrogen and the exocyclic amino nitrogen are basic, the molecule can exist in neutral, monoprotonated, and diprotonated states. At physiological pH 7.4, a significant portion of the molecules will be protonated, leading to a LogD7.4 value that is considerably lower than the LogP value. This pH-dependent lipophilicity is a critical feature for drugs that need to traverse different pH environments in the body.

Chapter 4: Experimental Determination of Lipophilicity

While computational models provide useful estimates, experimental determination remains the gold standard for accurate lipophilicity assessment.[16] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the benchmark technique for measuring LogP and LogD.[7][16] It involves directly measuring the concentration of the analyte in both phases of an equilibrated n-octanol/buffer system.[17]

Objective: To determine the LogD of an ethyl(methyl)amino-substituted pyridine at pH 7.4.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • DMSO (for stock solution)

  • Glass vials with Teflon-lined caps

  • Vortex mixer or orbital shaker

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS) for quantification[8]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Mix equal volumes of n-octanol and pH 7.4 PBS in a large separation funnel.

    • Shake vigorously for 30 minutes and then allow the layers to separate overnight. This ensures mutual saturation of the phases, which is critical for accurate results.

    • Carefully separate the two phases into distinct storage bottles.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[7]

    • In a clean glass vial, add 990 µL of the pre-saturated pH 7.4 buffer and 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

  • Partitioning:

    • Add 1 mL of the pre-saturated n-octanol to the vial containing the buffered compound solution.

    • Cap the vial tightly and vortex or shake vigorously for 1 hour at a consistent temperature (e.g., 25°C) to allow for equilibrium to be reached.[8]

  • Phase Separation:

    • Centrifuge the vial at ~2000 x g for 15 minutes to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully remove a known aliquot (e.g., 100 µL) from the aqueous (bottom) layer and a known aliquot from the n-octanol (top) layer. Be extremely careful not to disturb the interface.

    • Prepare appropriate dilutions of each aliquot for analysis.

    • Quantify the concentration of the compound in each phase using a validated analytical method, such as LC-MS/MS, against a standard curve.[8]

  • Calculation:

    • Calculate LogD7.4 using the formula:

      LogD7.4 = log10 ([Concentration]octanol / [Concentration]aqueous)

Protocol: RP-HPLC Method for Lipophilicity Estimation

RP-HPLC offers a high-throughput alternative to the shake-flask method.[18] It correlates a compound's retention time on a nonpolar stationary phase with known LogP values of a set of standards.[19]

Objective: To estimate the lipophilicity (Chromatographic Hydrophobicity Index, CHI) of an ethyl(methyl)amino-substituted pyridine.

Materials:

  • HPLC or UHPLC system with UV or MS detector[20]

  • C18 reverse-phase column

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.4)[20]

  • Mobile Phase B: Acetonitrile or Methanol[20]

  • A set of 5-10 calibration standards with known LogP or LogD values.

  • Test compound solution (e.g., 0.25 mM in 50:50 acetonitrile/water)[20]

Step-by-Step Methodology:

  • System Setup:

    • Equilibrate the C18 column with the starting mobile phase conditions.

  • Calibration:

    • Inject the mixture of calibration standards and run a linear gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes).

    • Record the retention time (tR) for each standard.

    • Create a calibration curve by plotting the known LogP/LogD values of the standards against their measured retention times.[18]

  • Sample Analysis:

    • Inject the test compound solution using the same gradient method.

    • Record the retention time (tR) of the test compound.

  • Calculation:

    • Using the equation of the line from the calibration curve, calculate the LogP/LogD of the test compound from its retention time.

Visualization of Experimental Workflows

A clear understanding of the experimental process is crucial for reproducibility and accuracy.

ShakeFlask_Workflow cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis p1 1. Saturate n-Octanol & Buffer p2 2. Prepare 100µM Compound in Buffer p1->p2 Use Saturated Buffer e1 3. Add Saturated n-Octanol p2->e1 e2 4. Shake/Vortex (1 hour) e1->e2 e3 5. Centrifuge for Phase Separation e2->e3 a1 6. Sample Aqueous & Octanol Layers e3->a1 a2 7. Quantify by LC-MS/MS a1->a2 a3 8. Calculate LogD a2->a3 HPLC_Workflow cluster_cal Calibration cluster_ana Sample Analysis cluster_calc Calculation c1 1. Inject Standard Mix on C18 Column c2 2. Run Gradient Elution c1->c2 c3 3. Plot Known LogP vs. Retention Time c2->c3 d1 6. Interpolate LogP from Calibration Curve c3->d1 Use Curve Equation s1 4. Inject Test Compound s2 5. Record Retention Time s1->s2 s2->d1

Caption: Workflow for RP-HPLC Lipophilicity Estimation.

Chapter 5: Conclusion and Medicinal Chemistry Implications

The ethyl(methyl)amino group is a valuable substituent for modulating the lipophilicity of pyridine-based drug candidates. Its introduction provides a significant and predictable increase in LogP, offering a middle ground between the smaller dimethylamino and larger diethylamino groups. This allows medicinal chemists to systematically tune a compound's lipophilicity to optimize its ADMET profile and improve its Lipophilic Efficiency.

The choice to incorporate this group should be driven by a clear understanding of the target physicochemical space. For compounds that are too polar, the ethyl(methyl)amino group can enhance membrane permeability. Conversely, for highly lipophilic series, it may be too greasy, and a smaller group would be more appropriate. The basicity of the group also provides a handle for pH-dependent solubility, a feature that can be exploited in formulation and drug delivery.

By combining predictive modeling with robust experimental determination using the protocols outlined in this guide, researchers can make informed decisions, accelerating the design and development of safer and more effective pyridine-based therapeutics.

References

  • Johnson, T.W., et al. (2018). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry. [Link] [11][12]2. Wikipedia. (n.d.). Lipophilic efficiency. [Link] [10]3. GARDP Revive. (n.d.). Lipophilic efficiency. [Link] [9]4. Arnott, J.A., & Planey, S.L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery. [Link] [1]5. Young, R.J., et al. (2011). Is there enough focus on lipophilicity in drug discovery?. Expert Opinion on Drug Discovery. [Link] [2]6. Leeson, P.D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery. [Link]

Sources

Foundational

The Electron-Deficient Scaffold: Pyridine-4-carbonitrile in Modern Medicinal Chemistry

Executive Summary Pyridine-4-carbonitrile (4-Cyanopyridine, CAS: 100-48-1) is a cornerstone building block in medicinal chemistry, distinguished by its extreme electron deficiency. Unlike electron-rich heterocycles (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-4-carbonitrile (4-Cyanopyridine, CAS: 100-48-1) is a cornerstone building block in medicinal chemistry, distinguished by its extreme electron deficiency. Unlike electron-rich heterocycles (e.g., pyrroles, furans), the synergistic electron-withdrawing effects of the pyridine nitrogen and the para-cyano group create a scaffold that is uniquely resistant to oxidative metabolism while being highly reactive toward radical nucleophiles.

This guide details the strategic application of Pyridine-4-carbonitrile, moving beyond basic functionalization to advanced C-H activation and bioisosteric transformation. It is designed for medicinal chemists seeking to exploit this moiety for fragment-based drug discovery (FBDD) and late-stage functionalization (LSF).

Part 1: Chemical Architecture & Electronic Properties[1]

To utilize Pyridine-4-carbonitrile effectively, one must understand the "Pull-Pull" electronic system.

  • The Nitrogen Sink: The pyridine nitrogen (position 1) exerts a strong inductive (-I) and mesomeric (-M) pull, deactivating the ring.

  • The Nitrile Amplifier: The cyano group at position 4 reinforces this deactivation.

Consequences for Reactivity:

  • Electrophilic Substitution (SEAr): Virtually impossible. The ring is too electron-poor.

  • Nucleophilic Substitution (SNAr): Highly favored, particularly if a leaving group (halogen) is present at C2/C6.

  • Radical Addition (Minisci): The C2 and C6 positions become "radical sinks," allowing for direct alkylation without pre-functionalization.

  • Acidity: The protons at C3/C5 are acidified, enabling directed ortho-metallation (DoM) strategies.

Visualization: Reactivity Map

The following diagram illustrates the distinct zones of reactivity on the scaffold.

ReactivityMap Core Pyridine-4-carbonitrile (Scaffold) Nitrile C4-Nitrile Group (The Handle) Core->Nitrile Hydrolysis (Amides) Reduction (Amines) Cycloaddition (Tetrazoles) C2_Pos C2/C6 Positions (The Radical Sink) Core->C2_Pos Minisci Reaction (Radical Alkylation) RingN Pyridine Nitrogen (The H-Bond Acceptor) Core->RingN N-Oxidation Salt Formation

Figure 1: Reactivity heatmap of Pyridine-4-carbonitrile. Note the orthogonality between the nitrile "handle" transformations and the C2 "core" functionalization.

Part 2: Synthetic Transformations & Protocols

Workflow A: The Bioisostere Shift (Nitrile Tetrazole)

The conversion of the nitrile group to a tetrazole is a critical strategy in bioisosteric replacement. The tetrazole anion mimics a carboxylic acid carboxylate in size and charge distribution but offers superior metabolic stability and membrane permeability.

The Challenge: Traditional azide cycloadditions often use toxic tin reagents or explosive hydrazoic acid. The Solution: The Zinc-Catalyzed [3+2] Cycloaddition (Sharpless/Demko Protocol).

Protocol 1: Zinc-Mediated Tetrazole Synthesis

This protocol avoids hydrazoic acid and generates the product as a precipitate.

Reagents:

  • Pyridine-4-carbonitrile (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv) or Zinc Acetate
    
  • Solvent: Water/Isopropanol (2:1) or DMF (for higher solubility)

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask, dissolve Pyridine-4-carbonitrile (10 mmol) in 20 mL of solvent.

  • Addition: Add

    
     (15 mmol) followed by 
    
    
    
    (10 mmol). Caution:
    
    
    is acutely toxic.
  • Reaction: Heat the mixture to reflux (approx. 100°C) for 16–24 hours. The Lewis acid (

    
    ) activates the nitrile, facilitating the attack of the azide anion.
    
  • Workup (Critical):

    • Cool to room temperature.[1][2]

    • Add 3N HCl until pH reaches 1.0. This breaks the zinc-tetrazole complex.

    • Safety Note: Perform this in a fume hood to manage trace hydrazoic acid evolution.

  • Isolation: The free tetrazole often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

Why this works: The zinc coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center, allowing the poor nucleophile (azide) to attack effectively without requiring highly acidic conditions.

Workflow B: The Linker Synthesis (Nitrile Amine)

4-(Aminomethyl)pyridine (4-Picolylamine) is a ubiquitous linker in kinase inhibitors (e.g., Imatinib analogs). Reducing the nitrile without reducing the pyridine ring requires precise catalyst control.

Data Comparison: Reduction Methods

MethodCatalystConditionsSelectivity (Amine:Piperidine)Notes
Catalytic Hydrogenation Pd/C (10%)

(1 atm), MeOH
60:40Poor selectivity; ring reduction occurs.
Acid-Modified Hydrogenation Pd/C +


(3 bar), EtOH
>95:5 Protonation of the pyridine ring protects it from hydrogenation.
Chemical Reduction

THF, 0°C99:1High yield, but dangerous on scale; strictly anhydrous.
Raney Nickel Ra-Ni

(5 bar),

/MeOH
90:10Good selectivity, but requires handling pyrophoric Ni.
Protocol 2: Chemoselective Hydrogenation
  • Dissolve Pyridine-4-carbonitrile in Ethanol.

  • Add 1.5 equivalents of concentrated

    
    . The acid protonates the pyridine nitrogen, deactivating the ring toward hydrogenation.
    
  • Add 10 wt% Pd/C catalyst.

  • Hydrogenate at 3 bar (45 psi) for 4 hours.

  • Filter catalyst, neutralize with NaOH, and extract.

Workflow C: Late-Stage Core Functionalization (Minisci Reaction)

The Minisci reaction is the most powerful tool for adding alkyl groups to the C2 position of Pyridine-4-carbonitrile. Because the ring is electron-deficient, it is an ideal substrate for nucleophilic radical attack.

Mechanism:

  • Generation of an alkyl radical (

    
    ) from a carboxylic acid or alkyl halide.
    
  • Attack of

    
     at the C2 position of the protonated pyridine.
    
  • Oxidation and deprotonation to restore aromaticity.

Protocol 3: Silver-Catalyzed Decarboxylative Alkylation (Baran Modification)

Target: Synthesis of 2-alkyl-4-cyanopyridines.

Reagents:

  • Pyridine-4-carbonitrile (1.0 equiv)

  • Carboxylic Acid (

    
    , 2.0 equiv) - Source of the alkyl group
    
  • Silver Nitrate (

    
    , 0.2 equiv) - Catalyst
    
  • Ammonium Persulfate (

    
    , 1.5 equiv) - Oxidant
    
  • TFA (1.0 equiv) - To protonate the pyridine

  • Solvent: DCM/Water (biphasic)

Step-by-Step Methodology:

  • Dissolution: Dissolve Pyridine-4-carbonitrile and the Carboxylic Acid in a mixture of DCM and Water (1:1).

  • Acidification: Add TFA. Protonation lowers the LUMO of the pyridine ring, accelerating radical attack.

  • Initiation: Add

    
     and Ammonium Persulfate.
    
  • Reaction: Heat to 40–50°C with vigorous stirring (biphasic mixture). Evolution of

    
     indicates radical formation.
    
  • Workup: Basify with

    
    , extract with DCM.
    

Visualizing the Minisci Pathway:

Minisci Start Pyridine-4-carbonitrile + R-COOH Step1 Protonation (TFA) (Activates Ring) Start->Step1 Step2 Radical Generation (Ag+/S2O8 -> R• + CO2) Start->Step2 Reagents Step3 Radical Addition at C2 (Regioselective) Step1->Step3 Activated Substrate Step2->Step3 Nucleophilic Radical Step4 Oxidative Aromatization Step3->Step4 Product 2-Alkyl-4-cyanopyridine Step4->Product

Figure 2: Logic flow of the Minisci decarboxylative alkylation. The 4-CN group directs the incoming radical to the 2-position.

Part 3: Medicinal Chemistry Applications[4][5][6][7]

The "Ethionamide" Scaffold (Antitubercular)

Ethionamide is a second-line drug for multidrug-resistant tuberculosis. Its synthesis classically involves the Minisci reaction.

  • Starting Block: 4-Cyanopyridine.[3][4][5][6][7]

  • Reaction: Minisci ethylation (using Propionic acid)

    
     2-Ethyl-4-cyanopyridine.
    
  • Final Step: Thionation of the nitrile (using

    
     or 
    
    
    
    )
    
    
    Ethionamide (Thioamide).
Kinase Inhibitors (Linker Logic)

In modern kinase inhibitors, the 4-cyanopyridine is often reduced to the 4-aminomethylpyridine . This amine is then coupled with an acid chloride (e.g., from a substituted benzoic acid or pyrimidine) to form an amide linker.

  • Role: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA) in the ATP binding pocket (often interacting with the hinge region), while the methylene spacer provides conformational flexibility.

Part 4: Safety & Stability

Cyanide Management

While Pyridine-4-carbonitrile itself holds the cyano group tightly, subjecting it to strong acids at high temperatures or strong reducing agents can liberate HCN or cyanide salts.

  • Rule 1: Avoid mixing with strong mineral acids without ventilation.

  • Rule 2: In waste disposal, treat aqueous streams with bleach (sodium hypochlorite) to oxidize any free cyanide to cyanate before disposal.

Handling
  • Physical State: White to light yellow solid.

  • Hazards: Skin and eye irritant.

  • Storage: Store in a cool, dry place. It is generally stable but hygroscopic.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[8][4] MedChemComm, 2(12), 1135-1161.

  • Hegedűs, L., et al. (2013). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Catalysis Science & Technology, 3, 2026-2032.

  • Seiple, I. B., et al. (2010). Direct C–H functionalization of heterocycles using simple reagents.[1][4][9] Chemical Science, 1(1), 87-97.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7502, 4-Cyanopyridine.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Dialkylamino)isonicotinonitriles from 2-Chloropyridine Derivatives: A Detailed Guide to Reaction Mechanisms and Protocols

An Application Guide for Drug Development Professionals and Organic Chemists This document provides a comprehensive technical guide on the synthesis of 2-(dialkylamino)isonicotinonitriles, a class of compounds of signifi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals and Organic Chemists

This document provides a comprehensive technical guide on the synthesis of 2-(dialkylamino)isonicotinonitriles, a class of compounds of significant interest in medicinal chemistry and materials science. The primary focus is on the transformation of 2-chloroisonicotinonitrile, a readily available starting material, into the desired aminopyridine derivatives. We will explore the mechanistic underpinnings of the two most prevalent synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—and provide detailed, field-proven protocols for their successful implementation.

Scientific Introduction and Strategic Overview

2-Aminopyridine scaffolds are integral components in a vast array of pharmacologically active molecules.[1] The specific substitution pattern of 2-(dialkylamino)isonicotinonitrile offers a unique combination of a basic amino group, a hydrogen bond-accepting nitrile, and a defined steric profile, making it a valuable building block in drug discovery. The synthesis of these compounds typically involves the displacement of a halide from an electron-deficient pyridine ring.

The choice between the two main synthetic pathways, direct SNAr and Pd-catalyzed amination, is a critical strategic decision based on substrate reactivity, functional group tolerance, and desired reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the most direct and atom-economical method. The pyridine nitrogen and the electron-withdrawing nitrile group at the C4 position activate the C2 position for nucleophilic attack, making the reaction feasible without a metal catalyst.[2][3] This pathway is generally preferred for its simplicity and cost-effectiveness when the amine nucleophile is sufficiently reactive.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a powerful and versatile alternative.[4] It is particularly valuable for less reactive aryl chlorides or when milder conditions are required to accommodate sensitive functional groups elsewhere in the molecule. While more complex due to the need for a catalyst system, it significantly broadens the scope of accessible amine-coupling partners.[5]

Reaction Mechanisms: The "Why" Behind the Synthesis

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The two pathways proceed through fundamentally different intermediates and catalytic cycles.

The SNAr Pathway: An Addition-Elimination Cascade

The SNAr reaction is a two-step process that temporarily disrupts the ring's aromaticity.[3]

  • Nucleophilic Attack: The dialkylamine, acting as a nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.[6]

  • Restoration of Aromaticity: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final 2-(dialkylamino) substituted product.

The presence of the ring nitrogen and the C4-nitrile group is crucial; they stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction.[7]

Figure 1: The two-step addition-elimination mechanism of the SNAr reaction.

The Buchwald-Hartwig Pathway: A Palladium-Catalyzed Cycle

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to couple the amine and the aryl chloride.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloroisonicotinonitrile. This is often the rate-limiting step for aryl chlorides and requires a bulky, electron-rich phosphine ligand to facilitate the process.[5]

  • Amine Coordination & Deprotonation: The dialkylamine coordinates to the Pd(II) complex, and a base deprotonates the amine to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants (Aryl Halide, Amine, Base) Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Catalyst Add Pd Pre-catalyst & Ligand in Solvent Inert->Catalyst Reaction Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS Catalyst->Reaction Catalytic Cycle Begins Workup Reaction Cooldown & Aqueous Workup Reaction->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 2: A general experimental workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. Researchers should always perform their own risk assessment before beginning any chemical reaction.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a classic and effective method that leverages the inherent reactivity of the substrate.

Materials & Reagents:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Dialkylamine (e.g., Pyrrolidine, Morpholine, Diethylamine) (2.0 - 3.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) (Optional, but recommended)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinonitrile (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent Addition: Add DMSO to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloroisonicotinonitrile.

  • Nucleophile Addition: Add the dialkylamine (2.5 eq) to the stirring suspension at room temperature. Using an excess of the amine can help drive the reaction to completion and can also act as a base.[8]

  • Heating: Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove the high-boiling point solvent (DMSO/DMF).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-(dialkylamino)isonicotinonitrile.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is recommended for challenging substrates or when milder conditions are necessary.

Materials & Reagents:

  • 2-Chloroisonicotinonitrile (1.0 eq)

  • Dialkylamine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine Ligand (e.g., RuPhos, Xantphos) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, Degassed Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas supply

  • Standard work-up and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried or oven-dried round-bottom flask with a stir bar and condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add the palladium pre-catalyst (e.g., 1 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 2 mol% RuPhos), and the base, sodium tert-butoxide (1.4 eq).

  • Substrate Addition: Add the 2-chloroisonicotinonitrile (1.0 eq) to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the dialkylamine (1.2 eq).

  • Heating and Monitoring: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS. These reactions are often complete within 2-18 hours.[5]

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Data Presentation: Comparative Overview

The following table summarizes typical conditions and expected outcomes for the synthesis, allowing for an at-a-glance comparison of the two methodologies.

ParameterSNAr MethodBuchwald-Hartwig Method
Starting Material 2-Chloroisonicotinonitrile2-Chloroisonicotinonitrile
Amine Secondary DialkylaminesPrimary & Secondary Amines
Catalyst System NonePd₂(dba)₃ / RuPhos (or similar)
Base K₂CO₃ or excess amineNaOtBu or K₃PO₄
Solvent DMSO, DMFToluene, Dioxane (anhydrous)
Temperature 80 - 120 °C80 - 110 °C
Atmosphere AirInert (N₂ or Ar)
Typical Yields Good to ExcellentGood to Excellent
Key Advantage Simplicity, cost-effectiveBroad scope, mild conditions

Field-Proven Insights and Troubleshooting

Expertise & Causality:

  • Why excess amine in SNAr? Using 2-3 equivalents of the amine not only serves as the nucleophile but also acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8]

  • Why bulky ligands in Buchwald-Hartwig? Sterically hindered, electron-rich phosphine ligands like RuPhos or BrettPhos are essential for the amination of aryl chlorides.[5] They promote the difficult oxidative addition step and facilitate the final reductive elimination, preventing catalyst decomposition.

  • Choice of Base: In the Buchwald-Hartwig reaction, a strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in a nucleophilic attack on the starting material.[5]

Trustworthiness & Validation:

  • Reaction Monitoring is Key: Do not rely solely on reaction time. Actively monitor the consumption of the starting material using TLC (staining with potassium permanganate can be effective for visualizing pyridine rings) or LC-MS.

  • Product Characterization: The identity and purity of the final product must be rigorously confirmed. Standard methods include ¹H NMR and ¹³C NMR spectroscopy to verify the structure and Mass Spectrometry to confirm the molecular weight.

Troubleshooting Common Issues:

  • Low Conversion in SNAr: If the reaction stalls, consider increasing the temperature or switching to a more polar aprotic solvent like NMP. Ensure the amine is of good quality and not a salt form unless the base is adjusted accordingly.

  • Low Conversion in Buchwald-Hartwig: This is a frequent issue with aryl chlorides.[5] First, ensure the reaction is under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.[5] Use high-purity, dry, and degassed solvents. If conversion is still low, increasing the catalyst loading to 3-5 mol% or using a more active pre-catalyst (e.g., a G3 or G4 palladacycle) may be necessary.[5]

  • Hydrodehalogenation Byproduct: The formation of isonicotinonitrile (where -Cl is replaced by -H) can occur in Buchwald-Hartwig reactions. This often points to issues with the catalyst system or the presence of water. Using a different ligand or ensuring scrupulously anhydrous conditions can mitigate this side reaction.[5]

References

  • G. A. Rockward, D. G. G. McMillan, A mild, catalyst-free synthesis of 2-aminopyridines, Arkivoc, 2010 , (xi), 135-143.

  • A. T. Londregan, S. Jennings, L. Wei, General and Mild Preparation of 2-Aminopyridines, Org. Lett., 2010 , 12 (22), pp 5258–5261.

  • BenchChem, An In-depth Technical Guide on the Mechanism of Action of 2-Chloro-4-(dialkylamino)pyridines in Organic Reactions.

  • M. K. Shah, et al., A simple synthesis of aminopyridines: use of amides as amine source, J. Braz. Chem. Soc., 2012 , 23(11).

  • H. Xiong, A. T. Hoye, Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts, Morressier, 2018 .

  • KPU Pressbooks, 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

  • BenchChem, Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

  • Wikipedia, Buchwald–Hartwig amination.

  • K. Walsh, H. F. Sneddon, C. J. Moody, Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, Chem. Eur. J., 2013 , 19, 11008-11019.

  • J. F. Hartwig, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides, Acc. Chem. Res., 2008 , 41 (11), pp 1534–1544.

  • Chad's Prep, Nucleophilic Aromatic Substitution (NAS) Reaction Mechanism, YouTube.

  • WuXi Biology, SNAr Reaction of Polyhalogenated Heterocycles.

  • Pearson+, What are the products of the following reactions?b..

Sources

Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution of 2-Fluoropyridine-4-carbonitrile

Introduction: The Strategic Value of 2-Fluoropyridine-4-carbonitrile in Modern Synthesis In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Fluoropyridine-4-carbonitrile in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone of molecular design. Its ability to engage in hydrogen bonding and its favorable physicochemical properties have cemented its role in a multitude of approved therapeutics.[1] Among the vast array of substituted pyridines, 2-substituted-4-cyanopyridines are particularly valuable intermediates. The cyano group serves not only as a potent electron-withdrawing group to modulate electronic properties but also as a versatile synthetic handle for further elaboration into amides, tetrazoles, or amines.

This guide focuses on 2-fluoropyridine-4-carbonitrile , a highly activated and versatile substrate for nucleophilic aromatic substitution (SNAr). The convergence of three key features makes this molecule an exceptional electrophile:

  • The Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing, lowering the electron density of the ring and making it susceptible to nucleophilic attack.[2] Crucially, it provides resonance stabilization to the negatively charged intermediate formed during the reaction, particularly for substitution at the 2- and 4-positions.[3][4][5]

  • The 4-Cyano Group: Positioned para to the fluorine leaving group, the nitrile moiety is a powerful electron-withdrawing group that further activates the ring towards nucleophilic attack.[6][7] Its resonance and inductive effects are instrumental in stabilizing the key Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction.[6][8]

  • The 2-Fluoro Substituent: While the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions. This apparent paradox is resolved by understanding the reaction mechanism. The rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine.[9][10] Consequently, 2-fluoropyridines are significantly more reactive than their chloro- or bromo-analogues, often allowing for milder reaction conditions and broader functional group tolerance.[11][12][13]

This document provides a detailed examination of the SNAr mechanism for 2-fluoropyridine-4-carbonitrile and delivers robust, field-proven protocols for its reaction with common classes of nucleophiles.

Core Principles: The SNAr Mechanism

The nucleophilic aromatic substitution on 2-fluoropyridine-4-carbonitrile proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for rational protocol design and troubleshooting.[7][8]

  • Step 1 (Addition): Nucleophilic Attack and Meisenheimer Complex Formation. A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine atom. This initial attack temporarily breaks the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8][9] This step is typically the rate-determining step of the reaction.[3][4] The stability of this complex is the key to the reaction's feasibility. In the case of 2-fluoropyridine-4-carbonitrile, the negative charge is delocalized over the electronegative pyridine nitrogen and the cyano group, providing substantial stabilization.

  • Step 2 (Elimination): Rearomatization and Fluoride Ejection. The aromatic system is restored through the elimination of the fluoride ion, which is a competent leaving group in this context. This step is typically fast and irreversible.

Caption: The addition-elimination mechanism of SNAr.

Protocols for Nucleophilic Substitution

The following sections provide generalized conditions and specific, detailed protocols for the reaction of 2-fluoropyridine-4-carbonitrile with various classes of nucleophiles.

General Laboratory Workflow:

Successful execution of these protocols relies on a systematic workflow from setup to purification.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification a Dry glassware under an inert atmosphere (N₂ or Ar) b Add base, solvent, and nucleophile a->b c Add 2-fluoropyridine- 4-carbonitrile b->c d Heat to specified temperature c->d e Monitor progress by TLC or LC-MS d->e f Cool to room temp. & quench reaction e->f g Perform aqueous/ organic extraction f->g h Dry organic layer (e.g., Na₂SO₄) & filter g->h i Concentrate in vacuo h->i j Purify by column chromatography or recrystallization i->j k Characterize final product j->k

Caption: A typical experimental workflow for SNAr reactions.
Reactions with N-Nucleophiles (Amines)

The introduction of nitrogen-based substituents is arguably the most common application of this reaction in drug discovery. Primary and secondary amines react readily, typically requiring a mild inorganic base to neutralize the HF generated in situ.

Table 1: Summary of Conditions for N-Nucleophiles

Nucleophile ExampleBase (equivalents)SolventTemp (°C)Time (h)Typical Yield
MorpholineK₂CO₃ (1.5 - 2.0)DMSO, DMF, NMP80 - 1202 - 6>90%
PiperidineK₂CO₃ (1.5 - 2.0)DMSO, DMF80 - 1102 - 6>90%
BenzylamineEt₃N (2.0)DMSO100 - 1304 - 1285-95%
AnilineK₃PO₄ (2.0)Dioxane, Toluene100 - 12012 - 2470-85%

Detailed Protocol 1: Synthesis of 2-(Morpholino)pyridine-4-carbonitrile

This protocol describes a standard procedure for the reaction with a secondary aliphatic amine.[11]

  • Materials:

    • 2-Fluoropyridine-4-carbonitrile (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Round-bottom flask with stir bar

    • Condenser and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMSO to the flask to achieve a final reaction concentration of approximately 0.5 M with respect to the limiting reagent.

    • Add morpholine (1.2 eq) to the stirring suspension.

    • Add 2-fluoropyridine-4-carbonitrile (1.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Reactions with O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols require a stronger base to be deprotonated to their corresponding alkoxide or phenoxide nucleophiles. Anhydrous conditions are critical to prevent quenching the base and promoting unwanted side reactions.

Table 2: Summary of Conditions for O-Nucleophiles

Nucleophile ExampleBase (equivalents)SolventTemp (°C)Time (h)Typical Yield
Sodium MethoxideNaOMe (1.2)Methanol, THF25 - 651 - 4>95%
CyclohexanolNaH (1.2)THF, Dioxane25 - 663 - 880-90%
PhenolK₂CO₃ or Cs₂CO₃ (1.5)DMF, DMSO100 - 1406 - 1885-95%
4-MethoxyphenolK₂CO₃ (1.5)DMF100 - 1305 - 12>90%

Detailed Protocol 2: Synthesis of 2-(Phenoxy)pyridine-4-carbonitrile

This protocol outlines a common procedure for ether formation using a phenolic nucleophile.

  • Materials:

    • 2-Fluoropyridine-4-carbonitrile (1.0 eq)

    • Phenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with stir bar

    • Condenser and inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-fluoropyridine-4-carbonitrile (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

    • Add anhydrous DMF to achieve a concentration of 0.4-0.8 M.

    • Heat the reaction mixture to 120 °C and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the aqueous mixture three times with ethyl acetate or diethyl ether.

    • Combine the organic extracts, wash with 1 M NaOH solution (to remove excess phenol), followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

    • Purify the crude residue by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired product.

Reactions with S-Nucleophiles (Thiols)

Thiols are excellent nucleophiles and generally react under similar conditions to phenols, often with faster reaction rates. A mild base is sufficient to generate the highly nucleophilic thiolate anion.

Table 3: Summary of Conditions for S-Nucleophiles

Nucleophile ExampleBase (equivalents)SolventTemp (°C)Time (h)Typical Yield
ThiophenolK₂CO₃ (1.5)DMF, DMSO60 - 1001 - 3>95%
Benzyl MercaptanEt₃N (1.5)Acetonitrile50 - 802 - 5>90%
Sodium SulfideNa₂S·9H₂O (0.6)Ethanol/Water804 - 875-85%

Detailed Protocol 3: Synthesis of 2-(Phenylthio)pyridine-4-carbonitrile

This protocol provides a reliable method for the synthesis of aryl thioethers.

  • Materials:

    • 2-Fluoropyridine-4-carbonitrile (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add potassium carbonate (1.5 eq) and anhydrous DMF (to ~0.5 M).

    • Add thiophenol (1.1 eq) to the suspension and stir for 10 minutes at room temperature to pre-form the thiolate.

    • Add 2-fluoropyridine-4-carbonitrile (1.0 eq) to the mixture.

    • Heat the reaction to 80 °C. The reaction is often rapid and can be monitored by TLC or LC-MS, typically completing within 1-2 hours.

    • After completion, cool the reaction to ambient temperature.

    • Perform an aqueous workup by pouring the mixture into water and extracting with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • The crude material is typically of high purity but can be further purified by silica gel chromatography if necessary.

Conclusion and Expert Recommendations

2-Fluoropyridine-4-carbonitrile stands out as a superior electrophile for the synthesis of diverse 2-substituted-4-cyanopyridines. Its heightened reactivity due to the combined electronic effects of the ring nitrogen, the 4-cyano group, and the 2-fluoro substituent allows for efficient transformations under conditions that are often milder than those required for other halopyridines.[12][13] The protocols provided herein serve as a robust starting point for a wide range of nucleophiles. Researchers should note that while these conditions are broadly applicable, optimization of base, solvent, and temperature may be necessary for particularly challenging or sterically hindered nucleophiles. Careful monitoring by TLC or LC-MS is always recommended to ensure optimal reaction outcomes.

References

  • Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic substitution reactions in pyridine. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Williams, C. P., & Williams, D. L. H. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(16), 3822-3839. [Link]

  • Lee, H. G., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(31), 11489-11492. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

  • Banerjee, S. R., et al. (2022). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. Molecules, 27(15), 4983. [Link]

  • Google Patents. (2004).
  • Sandos, M., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-134. [Link]

  • SciSpace. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. [Link]

  • ResearchGate. (n.d.). SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. [Link]

  • ACS Publications. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. [Link]

  • University of Calgary. (n.d.). Reaction Examples. [Link]

  • Jouffroy, M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16938-16944. [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]

  • PubMed. (n.d.). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. [Link]

  • PLOS. (n.d.). Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives. [Link]

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Method

Application Notes & Protocols: Leveraging 2-Aminoisonicotinonitrile as a Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy.[3][] This document provides a detailed guide on utilizing the 2-aminoisonicotinonitrile scaffold as a privileged starting point for the discovery and development of novel kinase inhibitors. We will explore the chemical tractability of this scaffold, its role in targeting various kinase families, and provide detailed protocols for synthesis, in vitro screening, and cell-based characterization.

Introduction: The 2-Aminoisonicotinonitrile Scaffold - A Privileged Structure in Kinase Inhibition

The 2-aminoisonicotinonitrile core is a heterocyclic motif that has emerged as a valuable scaffold in medicinal chemistry for the development of kinase inhibitors. Its structural features, including a pyridine ring with amino and cyano substituents, provide a key framework for interaction with the ATP-binding site of various kinases.[5][6] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine moiety of ATP.[7] The cyano group can be a site for further chemical modification or can contribute to the overall electronic properties of the molecule.

The versatility of the 2-aminoisonicotinonitrile scaffold allows for the development of inhibitors targeting a wide range of kinases, including:

  • Tyrosine Kinases: This broad family of kinases plays a crucial role in cell proliferation, differentiation, and survival.[8] The 2-aminoisonicotinonitrile scaffold has been successfully employed to develop inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[6]

  • Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases that mediate signaling from cytokine receptors and are implicated in inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[9][10] The 2-aminoisonicotinonitrile scaffold can be adapted to target specific JAK isoforms.

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers.[11][12] The development of Aurora kinase inhibitors is a promising anti-cancer strategy.[7][13][14]

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer.[15] The 2-aminoisonicotinonitrile scaffold can serve as a starting point for the design of PI3K inhibitors.

This guide will provide a comprehensive overview of the application of the 2-aminoisonicotinonitrile scaffold in kinase inhibitor design, from initial synthesis to biological evaluation.

General Synthesis of 2-Aminoisonicotinonitrile Derivatives

The synthesis of 2-aminoisonicotinonitrile derivatives typically involves a multi-step process. A representative synthetic route is outlined below. This protocol is a generalized procedure and may require optimization for specific target compounds.

Protocol 2.1: Representative Synthesis of a 2-Aminoisonicotinonitrile Derivative

Step 1: Synthesis of the Pyridine Core

A common method for constructing the substituted pyridine ring is through a multi-component reaction, for example, a modified Hantzsch pyridine synthesis or by building upon a pre-formed pyridine ring.

Step 2: Introduction of the Amino and Cyano Groups

If not incorporated in the initial ring formation, the amino and cyano groups can be introduced through various chemical transformations. For instance, a halogenated pyridine precursor can undergo nucleophilic substitution with an amine, followed by cyanation.

Step 3: Functionalization of the Scaffold

The core 2-aminoisonicotinonitrile scaffold can be further diversified by introducing various substituents at different positions of the pyridine ring. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties. A common strategy involves Suzuki or other cross-coupling reactions to introduce aryl or heteroaryl moieties.

Example Reaction Scheme:

G reagents1 Malononitrile, Aldehyde, Ammonium Acetate i i reagents2 Functionalization (e.g., Suzuki Coupling) ii ii start Starting Materials intermediate1 Substituted 2-Aminopyridine-3-carbonitrile start->intermediate1 i final_product Functionalized 2-Aminoisonicotinonitrile Derivative intermediate1->final_product ii

Caption: Generalized Synthetic Workflow.

In Vitro Kinase Inhibition Assays

Once a library of 2-aminoisonicotinonitrile derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against the target kinase(s).

Protocol 3.1: General Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (2-aminoisonicotinonitrile derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Example Kinase Inhibition Data

Compound IDTarget KinaseIC50 (nM)
Lead-001 Aurora A50
Lead-002 JAK275
Lead-003 FGFR1120

Cell-Based Assays for Functional Characterization

In vitro kinase assays are essential for determining direct inhibitory activity, but it is crucial to evaluate the effects of the compounds in a cellular context.

Protocol 4.1: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or opaque-walled tissue culture plates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • Assay:

    • For MTT: Add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance.

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent, mix, and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Table 2: Example Cell Proliferation Data

Compound IDCell LineTarget PathwayGI50 (µM)
Lead-001 HCT116 (colorectal cancer)Aurora A0.2
Lead-002 HEL (erythroleukemia)JAK-STAT0.5
Lead-003 KG-1 (myelogenous leukemia)FGFR1.2
Protocol 4.2: Target Engagement and Pathway Modulation (Western Blotting)

Western blotting can be used to assess whether the compound inhibits the phosphorylation of the target kinase or its downstream substrates in cells.

Materials:

  • Cancer cell line

  • Test compounds

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream substrate)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specific time.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and probe with primary and secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the level of protein phosphorylation.

G cluster_workflow Western Blot Workflow cell_treatment Cell Treatment with 2-Aminoisonicotinonitrile Derivative cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western Blotting Workflow.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the in vitro and cell-based assays will guide the SAR studies. The goal is to systematically modify the 2-aminoisonicotinonitrile scaffold to improve potency, selectivity, and drug-like properties.

Key considerations for SAR:

  • Hinge-binding interactions: Modifications to the amino group and the pyridine ring can modulate interactions with the kinase hinge region.

  • Selectivity pockets: Introducing substituents at different positions of the pyridine ring can exploit unique features of the ATP-binding site of the target kinase, leading to improved selectivity.

  • Physicochemical properties: Modifications can be made to improve solubility, permeability, and metabolic stability.

G cluster_sar Structure-Activity Relationship Cycle design Design of New Analogs synthesis Synthesis design->synthesis testing In Vitro & Cell-Based Assays synthesis->testing analysis SAR Analysis testing->analysis analysis->design

Caption: Iterative SAR Cycle.

Conclusion

The 2-aminoisonicotinonitrile scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its chemical tractability allows for the generation of diverse libraries of compounds, and its inherent structural features facilitate potent and selective interactions with the ATP-binding sites of various kinases. By following the systematic approach outlined in these application notes, from synthesis and in vitro screening to cell-based characterization and SAR-guided optimization, researchers can effectively leverage this privileged scaffold to discover and develop next-generation targeted therapies.

References

  • Title: Aurora Kinase Inhibitors: Current Status and Outlook Source: Frontiers in Oncology URL: [Link]

  • Title: Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase Source: Bentham Science URL: [Link]

  • Title: Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL: [Link]

  • Title: Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? Source: PMC URL: [Link]

  • Title: Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines Source: PubMed URL: [Link]

  • Title: Aurora inhibitor Source: Wikipedia URL: [Link]

  • Title: FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance Source: AJMC URL: [Link]

  • Title: Scheme 1. Synthesis of 2-iminopyridine derivatives (5a-e) Reagents and... Source: ResearchGate URL: [Link]

  • Title: JAK inhibitors: an evidence-based choice of the most appropriate molecule Source: Frontiers in Immunology URL: [Link]

  • Title: Aurora kinase inhibitors: Progress towards the clinic Source: PMC URL: [Link]

  • Title: Unveiling the Veil of JAK Inhibitors Source: Synapse URL: [Link]

  • Title: Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses Source: PMC URL: [Link]

  • Title: Aurora Kinase inhibitors as Anticancer Molecules Source: PMC URL: [Link]

  • Title: Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors Source: PMC URL: [Link]

  • Title: Promising Results of FGFR Inhibitors in Solid Tumors Source: OncoDaily URL: [Link]

  • Title: Tyrosine Kinase Inhibitors Source: NCBI Bookshelf URL: [Link]

  • Title: Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review Source: Scientific Research Publishing URL: [Link]

  • Title: FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice Source: PMC URL: [Link]

  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action Source: MDPI URL: [Link]

  • Title: The Development of FGFR Inhibitors | Targeted Oncology Source: Targeted Oncology URL: [Link]

  • Title: Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors Source: MDPI URL: [Link]

  • Title: Protein Kinase Inhibitors Source: NCBI Bookshelf URL: [Link]

  • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: PMC URL: [Link]

  • Title: New horizons in next-generation small molecule kinase inhibitors Source: Drug Target Review URL: [Link]

  • Title: An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches Source: PMC URL: [Link]

  • Title: Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma Source: PubMed URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers Source: MDPI URL: [Link]

  • Title: Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) Source: PubMed URL: [Link]

  • Title: 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] Source: PubMed URL: [Link]

  • Title: Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors Source: PMC URL: [Link]

  • Title: l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ Source: NIH URL: [Link]

  • Title: HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors Source: YouTube URL: [Link]

  • Title: 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors Source: PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chemoselective Amination Guide

Topic: Minimizing Hydrolysis of Nitrile Groups During Amination Welcome to the Advanced Synthesis Support Center. Ticket ID: NITRILE-PROTECT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Divisi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of Nitrile Groups During Amination

Welcome to the Advanced Synthesis Support Center. Ticket ID: NITRILE-PROTECT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Chemoselectivity Landscape

Nitriles (


) are valuable pharmacophores but are chemically fragile during amination. They face two distinct threats:
  • Hydrolysis: Conversion to primary amides (

    
    ) or carboxylic acids (
    
    
    
    ) due to water/pH/heat.[1]
  • Reduction: Conversion to primary amines (

    
    ) due to non-selective hydride donors.
    

The following decision pathway visualizes the "Danger Zone" you must navigate.

NitrilePathways Start Starting Material (Carbonyl + Nitrile) Imine Intermediate Imine (Anhydrous) Start->Imine Amine + Ti(OiPr)4 (Water Scavenging) Amide Side Product: Primary Amide Start->Amide Aq. Acid/Base + Heat (Hydrolysis) Product Target Amine (Nitrile Intact) Imine->Product Selective Reduction (STAB) OverRed Side Product: Diamine (Over-reduction) Imine->OverRed Strong Reductant (LiAlH4/H2) Acid Side Product: Carboxylic Acid Amide->Acid Prolonged Hydrolysis

Figure 1: Reaction pathways showing the desired chemoselective route (Blue/Yellow) versus hydrolysis and over-reduction risks (Red).

Module A: Reductive Amination (Aldehydes/Ketones)

The Problem: Standard reductive amination generates water during imine formation. If the reaction is catalyzed by acid (e.g., acetic acid) and heated, the nitrile will hydrolyze to an amide.

The Solution: The Titanium(IV) Isopropoxide / STAB Protocol . This method creates a self-validating system where water is chemically scavenged before it can attack the nitrile.

Why this works (Mechanism):
  • Water Scavenging:

    
     acts as a Lewis acid to catalyze imine formation and simultaneously traps the released water as stable titanium oxides/hydroxides. This prevents the reversible hydrolysis of the imine and protects the nitrile from hydration.
    
  • Chemoselectivity: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3) is less reactive than Sodium Cyanoborohydride (

    
    ) or Sodium Borohydride (
    
    
    
    ). It reduces iminiums rapidly but is too sterically bulky and electron-poor to reduce nitriles or carbonyls effectively.
Comparative Reagent Data
Reducing AgentNitrile StabilityWater ToleranceToxicityRecommendation
STAB (

)
High Low (Decomposes)LowPreferred

HighHighHigh (HCN risk) Avoid if possible

Low (Risk of reduction)MediumLowUse with caution

None (Reduces Nitrile)NoneMediumDo Not Use
Protocol: The "Anhydrous" Standard

Reference: Mattson et al. (1990) & Abdel-Magid et al. (1996)

Reagents:

  • Carbonyl substrate (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.2 - 1.5 equiv)
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent: THF (Anhydrous) or 1,2-DCE.

Step-by-Step:

  • Imine Formation: In a flame-dried flask under Argon, mix the carbonyl substrate and amine in anhydrous THF.

  • Scavenging: Add

    
     dropwise. Stir at room temperature for 2–6 hours.
    
    • Checkpoint: Monitor by TLC/LCMS. You should see complete conversion to the imine (often higher Rf) and no hydrolysis products.

  • Reduction: Dilute the mixture (if viscous) with more THF. Add STAB in one portion. Stir for 12–16 hours.

  • Quench (Critical): Quench carefully with saturated aqueous

    
      (mild base).
    
    • Warning: Do not use strong acids (HCl) or strong bases (NaOH) for the quench, as the exotherm + pH extreme can hydrolyze the nitrile in the biphasic mixture.

  • Workup: Filter the resulting white titanium salts through a Celite pad. Extract the filtrate with EtOAc.

Module B: Buchwald-Hartwig Amination (Aryl Halides)

The Problem: Palladium-catalyzed amination requires a base.[2] Strong bases (e.g.,


, 

, LiHMDS) are nucleophilic and can hydrolyze nitriles, especially if the solvent is "wet" (contains trace water).

The Solution: Base Switching & Ligand Selection.

Decision Matrix for Base Selection
  • Avoid: Hydroxides (

    
    , 
    
    
    
    ) and Alkoxides (
    
    
    ) if the substrate is sensitive.
  • Use: Inorganic Carbonates (

    
    , 
    
    
    
    ) or Phosphates (
    
    
    ). These are weak bases that effectively deprotonate the amine-Pd complex but lack the nucleophilicity to attack the nitrile carbon.

BaseSelection Input Substrate contains Nitrile? BaseChoice Base Selection Input->BaseChoice StrongBase Strong Base (NaOtBu, LiHMDS) BaseChoice->StrongBase Standard Protocol WeakBase Weak Inorganic Base (Cs2CO3, K3PO4) BaseChoice->WeakBase Nitrile-Safe Protocol ResultBad Risk: Nitrile Hydrolysis or Nucleophilic Attack StrongBase->ResultBad ResultGood Success: Chemoselective Amination WeakBase->ResultGood

Figure 2: Base selection logic for Pd-catalyzed amination of nitrile-containing substrates.

Protocol: Nitrile-Safe Cross-Coupling

Reference: Surry & Buchwald (2011)

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or Pre-catalyst (e.g., XPhos Pd G2).
    
  • Ligand: XPhos or BrettPhos (if not using G2/G3 precatalyst).

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)  - Crucial substitution.
    
  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step:

  • Dehydration: Flame-dry the reaction vessel and backfill with Argon.

  • Solvent Prep: Sparge solvent with Argon for 15 minutes to remove

    
     (prevents catalyst death) and ensure dryness.
    
  • Addition: Add solid reagents (

    
    , Ligand, Base, Aryl Halide). Add solvent and amine via syringe.
    
  • Thermal Control: Heat to 80–100°C.

    • Note: Carbonate bases are insoluble; vigorous stirring is required.

  • Workup: Filter through Celite to remove Pd black and salts. Concentrate.

Troubleshooting & FAQs

Q1: My nitrile turned into an amide (


). What happened? 

Diagnosis: You likely had water present in an acidic or basic environment at high temperature. Fix: If using reductive amination, switch to the


 protocol (Module A) to scavenge water. If using Buchwald, switch from alkoxide bases to 

(Module B) and ensure solvents are anhydrous.

Q2: My nitrile disappeared, and I see a primary amine (


) peak. What happened? 

Diagnosis: Over-reduction. You likely used a hydride donor that is too strong (


) or used 

at elevated temperatures. Fix: Switch to Sodium Triacetoxyborohydride (STAB). It is chemically incapable of reducing nitriles under standard conditions.

Q3: Can I use Sodium Cyanoborohydride (


)? 

Answer: Yes, it is chemoselective and will not reduce nitriles. However, it is highly toxic (generates HCN upon workup) and less efficient than STAB. STAB is the modern industry standard for this reason.

Q4: The


 reaction is a thick gel. How do I stir it? 

Fix: This is common. The titanium complex can be viscous. Run the reaction more dilute (0.1 M rather than 0.5 M) or use an overhead stirrer for scales >10g.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Surry, D. S. , & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[7]

  • Mowat, J. (2018). Nitrile Hydrolysis Mechanisms. Chemistry LibreTexts.

Sources

Optimization

Optimization of microwave-assisted synthesis of aminocyanopyridines

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Optimization of Microwave-Assisted One-Pot Synthesis of 2-Amino-3-Cyanopyridines

Welcome to the Technical Support Center

You have reached the specialized support hub for researchers optimizing the synthesis of 2-amino-3-cyanopyridines . This scaffold is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents.

Unlike conventional heating, which relies on conductive transfer, microwave (MW) irradiation utilizes dielectric heating , directly coupling with the dipole moments of your reagents.[1] This guide addresses the unique kinetic and thermodynamic challenges of this method.

Phase 1: The Optimization Workflow

Visualizing the decision matrix for reaction optimization.

OptimizationWorkflow Start Start: Reaction Design SolventCheck Check Solvent Tan δ (Loss Tangent) Start->SolventCheck ConditionA High Absorber (EtOH, PEG, Ionic Liq) SolventCheck->ConditionA High Tan δ ConditionB Low Absorber (Toluene, Dioxane) SolventCheck->ConditionB Low Tan δ RunScreen Run T/t Screen (80-140°C, 5-15 min) ConditionA->RunScreen AddPassive Add Passive Heating Element (SiC Vessel / Ionic Liquid spike) ConditionB->AddPassive AddPassive->RunScreen CheckYield Analyze Yield & Purity RunScreen->CheckYield Success Scale Up (Maintain Power Density) CheckYield->Success >85% Yield Fail Troubleshoot (See Module 3) CheckYield->Fail <50% Yield Fail->Start

Caption: Decision logic for solvent selection and optimization loops in microwave synthesis.

Phase 2: Standard Operating Protocols (SOP)
Protocol A: Catalyst-Free / Solvent-Free Method (Green Chemistry)

Best for: Rapid screening of diverse aldehydes. Mechanism: Thermal activation via superheating of polar reagents (ammonium acetate).

Reagents:

  • Aldehyde (1.0 eq)[1]

  • Malononitrile (1.0 eq)[1]

  • Ketone (e.g., Acetophenone) (1.0 eq)

  • Ammonium Acetate (1.5 eq)

Step-by-Step:

  • Loading: Combine all reagents in a 10 mL microwave-transparent process vial (Pyrex/Quartz).

  • Mixing: Vortex for 30 seconds. If the mixture is solid, add 2-3 drops of Ethanol or PEG-400 to create a slurry (improves MW absorption).

  • Irradiation:

    • Mode: Dynamic Power (Temperature Control)[1]

    • Temp: 100–110 °C

    • Hold Time: 5–10 minutes

    • Stirring: High (prevent hot spots)

  • Workup: Cool to 50°C. Add cold ethanol (3 mL). Sonicate. Filter the solid precipitate.[2] Wash with ice-cold ethanol.

Data: Conventional vs. Microwave Comparison

ParameterConventional Heating (Reflux)Microwave Irradiation (SOP)
Time 4 – 8 Hours5 – 15 Minutes
Yield 65 – 75%85 – 94%
Solvent Vol. 20 – 50 mLSolvent-free / <2 mL
Energy Efficiency Low (Wall-to-bulk transfer)High (Direct molecular coupling)
Phase 3: Troubleshooting & FAQs
Category 1: Reaction Failures (Yield & Purity)

Q: My reaction mixture charred/turned black, but the starting material is gone. What happened? A: You likely experienced Thermal Runaway .

  • Cause: The reaction mixture (specifically the ionic intermediate) became extremely polar, absorbing MW energy exponentially faster as the reaction progressed. This creates localized "hot spots" exceeding 200°C, even if the bulk sensor reads 100°C.[1]

  • The Fix:

    • Active Cooling: Turn on "PowerMax" or "Cooling while heating" (compressed air on the vessel) to force the magnetron to input power without overheating the bulk.

    • Solvent Dilution: Add 2 mL of Ethanol. This acts as a heat sink.

Q: I have low conversion. The aldehyde is remaining, but the malononitrile is gone. A: This indicates a failure in the Michael Addition step, likely due to Knoevenagel polymerization.[1]

  • Cause: Malononitrile is highly reactive and can polymerize with itself under basic conditions (Ammonium Acetate) if the ketone enolization is slow.

  • The Fix:

    • Sequential Addition: Irradiate Aldehyde + Malononitrile + NH4OAc for 2 mins first (forming the arylidenemalononitrile intermediate). Then add the Ketone and irradiate for the remaining 8 mins.

Category 2: Pressure & Safety [3]

Q: The pressure sensor spikes, triggering an abort. I am using Ethanol at 120°C. A: You are hitting the vapor pressure limit + gaseous byproduct generation.

  • Cause: Ethanol at 120°C generates ~4-5 bar. However, the formation of the pyridine ring releases water as a byproduct. In a closed system above 100°C, this water instantly vaporizes, spiking pressure.[1]

  • The Fix:

    • Headspace: Ensure your reaction volume does not exceed 60% of the vial capacity (e.g., max 6 mL in a 10 mL vial).

    • Solvent Switch: Switch to Ethylene Glycol or PEG-400 . These have negligible vapor pressure at 120°C, so the only pressure reading will come from the generated water.[1]

Category 3: Solvent Selection

Q: Can I use Toluene or Dioxane? My reagents are not soluble in Ethanol. A: Not directly.

  • Reason: Toluene has a Loss Tangent (tan δ) of <0.01. It is transparent to microwaves and will not heat.

  • The Fix: Use a "doping" agent. Add 5% v/v of an Ionic Liquid (e.g., [bmim][PF6]) or a passive heating element (Silicon Carbide vessel).[1] These absorb the MW energy and transfer heat to the Toluene via conduction.

Phase 4: Mechanistic Insight

Understanding the chemical pathway to troubleshoot intermediate failures.

Mechanism Aldehyde Aldehyde Knoevenagel Step 1: Knoevenagel Cond. (Arylidenemalononitrile) Aldehyde->Knoevenagel Malo Malononitrile Malo->Knoevenagel Ketone Ketone Enamine Enamine Formation (In situ) Ketone->Enamine NH4 NH4OAc NH4->Enamine Michael Step 2: Michael Addition Knoevenagel->Michael Enamine->Michael Cyclization Step 3: Cyclization & Aromatization Michael->Cyclization Product 2-Amino-3-Cyanopyridine Cyclization->Product

Caption: The One-Pot Multi-Component Reaction (MCR) pathway. Step 1 is the rate-determining step in MW synthesis.

References
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005).[1][4] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, (i), 137-142.[1][4][5][6]

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [1]

  • Biotage. Microwave Reaction Tutorial: Solvent Selection and Optimization.

  • CEM Corporation. Solvent Choice for Microwave Synthesis: Dielectric Parameters.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Structural Elucidation of Dialkylamino-isonicotinonitriles

Topic: LC-MS Fragmentation Patterns of Dialkylamino-isonicotinonitriles Content Type: Publish Comparison Guide Executive Summary & Chemical Context Dialkylamino-isonicotinonitriles (specifically 2-dialkylamino-4-cyanopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns of Dialkylamino-isonicotinonitriles Content Type: Publish Comparison Guide

Executive Summary & Chemical Context

Dialkylamino-isonicotinonitriles (specifically 2-dialkylamino-4-cyanopyridines) are critical pharmacophores in kinase inhibitor development. Their structural integrity relies on the specific arrangement of the electron-withdrawing nitrile group at the para position (C4) relative to the pyridine nitrogen, and the electron-donating dialkylamino group (typically at C2).

This guide compares the LC-MS/MS fragmentation behavior of these compounds against their primary structural alternatives: isomeric nicotinonitriles (3-cyanopyridines). Distinguishing these isomers is a frequent challenge in synthesis and metabolite identification. While both scaffolds exhibit similar polarity and molecular weight, their gas-phase ion chemistry diverges significantly due to the "Ortho Effect" present in the alternatives but absent in the isonicotinonitrile product.

The Core Comparison
FeatureProduct: Isonicotinonitriles (4-CN)Alternative: Nicotinonitriles (3-CN)
Structure Nitrile at C4 (para to Ring N)Nitrile at C3 (meta to Ring N, ortho to Amino)
Key Mechanism Charge-Remote Fragmentation & Resonance StabilizationProximal "Ortho Effect" Interaction
Diagnostic Loss Sequential Alkyl Loss

Ring Cleavage (HCN)
Cyclization or Ammonia/Amine Loss
Fragment Stability High (Resonance stabilized pyridinium)Variable (Depends on cyclization potential)

Mechanistic Comparison: The "Ortho Effect" Divergence

The Product: Dialkylamino-isonicotinonitriles

In the 4-cyano isomer, the nitrile group is electronically conjugated with the ring nitrogen but spatially distant from the 2-dialkylamino substituent. This prevents intramolecular cyclization during electrospray ionization (ESI).

  • Primary Pathway (N-Dealkylation): The most abundant fragmentation is the stepwise loss of the alkyl chains from the exocyclic nitrogen.

    • Mechanism:[1] For

      
      -diethyl groups, this occurs via hydride transfer and neutral loss of ethylene (
      
      
      
      , -28 Da).[2] For
      
      
      -dimethyl groups, loss of a methyl radical (
      
      
      , -15 Da) is rare in ESI; instead, loss of dimethylamine or methane elimination is often observed.[2]
  • Secondary Pathway (Ring Fragmentation): Once the alkyl chains are stripped, the core pyridine ring fragments. The diagnostic loss is HCN (27 Da) . Because the CN is at the 4-position, the resulting cation is stabilized by the ring nitrogen, often preserving the ring structure longer than in isomers.

The Alternative: Dialkylamino-nicotinonitriles (3-CN)

When the nitrile is at C3 and the amino group at C2, they are ortho to each other. This proximity triggers the Ortho Effect , a specific gas-phase interaction.[2]

  • Cyclization Mechanism: The lone pair of the amino nitrogen (or the nucleophilic carbon of the alkyl chain) can attack the electrophilic cyano carbon. This often leads to the elimination of small neutrals (like

    
     or amines) and the formation of a fused bicyclic cation (e.g., a pyrido[2,3-d]pyrimidine-like ion).
    
  • Diagnostic Consequence: You will often see a "clean" loss of the entire amino substituent or unexpected cyclized fragments that are absent in the isonicotinonitrile spectrum.

Experimental Protocol: Self-Validating Workflow

To reliably distinguish these isomers, use the following stepped-collision energy protocol. This ensures you capture both the labile alkyl losses (low energy) and the diagnostic ring fragments (high energy).

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Reason: Promotes protonation of the pyridine nitrogen (

    
    ).
    
  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation

    
    , which complicates interpretation).
    
Step 2: LC Parameters[6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Differentiation Note: Isonicotinonitriles typically elute earlier than nicotinonitriles due to lower lipophilicity (lower logP) caused by the para-dipole cancellation.

Step 3: MS/MS Acquisition (Q-TOF or Orbitrap)
  • Ionization: ESI Positive Mode.

  • Collision Energy (CE) Stepping:

    • Low (10-20 eV): To observe the Molecular Ion

      
       and initial alkyl losses.
      
    • High (35-50 eV): To force ring opening and HCN loss.

    • Validation: If you see no fragmentation at 20 eV, check for sodium adducts

      
      , which are notoriously stable and non-diagnostic.[2]
      

Data Summary: Diagnostic Ions

Scenario: Comparing


-diethyl-isonicotinonitrile (Product) vs. 

-diethyl-nicotinonitrile (Alternative). Parent Ion

TransitionIsonicotinonitrile (4-CN) Nicotinonitrile (3-CN) Interpretation
$[M+H]^+ \rightarrow [M+H-28]^+ $ Dominant (

148)
PresentLoss of

(ethyl group). Common to both.
$[M+H-28]^+ \rightarrow [M+H-56]^+ $ Dominant (

120)
Weak / AbsentLoss of second ethyl group. 4-CN prefers sequential loss; 3-CN often cyclizes before this.
Ring Cleavage

93
(Loss of HCN)

103
(Loss of

)
CRITICAL DIFFERENTIATOR. 4-CN loses HCN from the ring. 3-CN loses

via ortho-cyclization.
Low Mass Fingerprint

51, 77 (Pyridine fragments)

65, 91 (Rearranged cyclic ions)
4-CN retains pyridine character; 3-CN rearranges.[2]

Visualization of Fragmentation Pathways[4][5][7][8]

Diagram 1: Fragmentation Pathway & Decision Tree

This diagram illustrates the divergent pathways between the isonicotinonitrile (Product) and the ortho-substituted alternative.

FragmentationPathways cluster_iso Product: Isonicotinonitrile (4-CN) cluster_nico Alternative: Nicotinonitrile (3-CN) Parent Parent Ion [M+H]+ Iso_Step1 Mono-Dealkylation [M+H - Alkene]+ Parent->Iso_Step1 Low CE (10-20eV) Nico_Ortho Ortho-Effect Cyclization (Nucleophilic Attack) Parent->Nico_Ortho Proximity Effect Iso_Step2 Bi-Dealkylation (Primary Amine) [M+H - 2*Alkene]+ Iso_Step1->Iso_Step2 Med CE (25eV) Iso_Ring Ring Fragmentation Loss of HCN (-27 Da) Iso_Step2->Iso_Ring High CE (>35eV) Diagnostic Nico_Loss Loss of NH3 / Amine (Fused Bicyclic Ion) Nico_Ortho->Nico_Loss Rapid Rearrangement

Caption: Divergent fragmentation logic. The 4-CN product follows a sequential dealkylation pathway, while the 3-CN alternative undergoes rapid ortho-cyclization.[2]

Diagram 2: Experimental Workflow for Identification

Workflow Sample Unknown Sample (1 µg/mL) LC LC Separation (C18, Acidic pH) Sample->LC MS1 Full Scan MS1 (Identify [M+H]+) LC->MS1 MS2_Low MS/MS (20 eV) Check Alkyl Loss MS1->MS2_Low MS2_High MS/MS (40 eV) Check HCN vs NH3 MS2_Low->MS2_High Result Structural ID MS2_High->Result MS2_High->Result HCN Loss = 4-CN NH3 Loss = 3-CN

Caption: Step-by-step experimental workflow to distinguish dialkylamino-isonicotinonitriles from isomers.

References

  • Boschi, D., et al. (2024).[2] Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library and Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Ortho Effects in the Mass Spectra of Derivatives of Aminobenzenecarboxylic Acids. Retrieved from [Link]

Sources

Comparative

Comparative Guide: N-Ethyl-N-Methyl vs. N,N-Diethyl Amino Substitutions in Drug Design

Executive Summary In medicinal chemistry, the optimization of tertiary amines is a critical step in fine-tuning potency, metabolic stability, and bioavailability. This guide objectively compares two specific moieties: th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of tertiary amines is a critical step in fine-tuning potency, metabolic stability, and bioavailability. This guide objectively compares two specific moieties: the


-ethyl-

-methylamino (EMA)
group and the

-diethylamino (DEA)
group.

While often treated as interchangeable hydrophobic bulk, experimental data reveals distinct performance profiles:

  • Potency: The DEA moiety is frequently superior in rigid receptor pockets (e.g., 5-HT2A) due to specific hydrophobic interlocking, whereas EMA often results in reduced affinity.

  • Metabolic Stability: EMA is metabolically more labile. The

    
    -methyl group serves as a "metabolic handle," undergoing rapid 
    
    
    
    -demethylation by cytochrome P450 isoforms (CYP3A4/2D6) compared to the slower
    
    
    -deethylation of the DEA group.
  • Physicochemical: DEA increases lipophilicity (LogP) and steric bulk compared to EMA, altering blood-brain barrier (BBB) penetration and receptor residence time.

Physicochemical & Mechanistic Profiling

The transition from an ethyl-methyl to a diethyl substitution involves the addition of a single methylene unit (


), yet this subtle change drives significant pharmacological divergence.
Steric and Conformational Impact
  • Diethyl (DEA): The two ethyl chains can adopt specific rotameric conformations that fill hydrophobic pockets effectively. In the case of lysergamides, the diethyl amide functions as a molecular "anchor," trapping the ligand within the receptor.

  • Ethyl-Methyl (EMA): The methyl group is significantly smaller (Van der Waals volume ~23 ų) compared to an ethyl group (~48 ų). This reduction in bulk can lead to "wobble" within the binding site, reducing Van der Waals contact surface area and lowering binding affinity (

    
    ).
    
Metabolic Liability (The "Magic Methyl" Trap)

Metabolic


-dealkylation follows a hierarchy based on the stability of the 

-carbon radical intermediate and steric accessibility.
  • Rule of Thumb: Methyl groups are removed faster than ethyl groups.

  • EMA Fate: Rapidly

    
    -demethylated to the secondary 
    
    
    
    -ethyl amine.
  • DEA Fate: More slowly

    
    -deethylated to the same 
    
    
    
    -ethyl amine.
  • Outcome: Drugs containing the EMA moiety generally exhibit shorter half-lives (

    
    ) than their DEA counterparts.
    

Case Study: The Lysergamide "Lock" (5-HT2A Receptor)

The most authoritative data on this substitution comes from the structural analysis of Lysergic Acid Diethylamide (LSD) and its analogs.

Structural Evidence (Wacker et al., 2017)

Crystallographic studies of LSD bound to the 5-HT2B and 5-HT2A receptors reveal that the diethylamide moiety is crucial.[1][2] It engages Leucine 229 and Tryptophan 336, causing Extracellular Loop 2 (EL2) to fold over the binding pocket like a "lid." This results in an exceptionally long residence time.

Comparative Potency Data

When the diethyl group is replaced by ethyl-methyl (LME-54), the "lid" mechanism is compromised.

CompoundStructure (

)
Receptor Affinity (

, nM)
Human Potency (Est.)Status
LSD Diethyl~3.5 (5-HT2A)25–100

g
Gold Standard
LME-54 Ethyl-Methyl> 20 (Lower Affinity)> 300

g (Weak)
Sub-optimal
LAMPA Methyl-Propyl~14 (5-HT2A)~150–300

g
Moderate

Insight: The loss of a single methylene (Diethyl


 Ethyl-Methyl) disrupts the hydrophobic packing required to seal the receptor, reducing potency by an order of magnitude.

Visualization: Metabolic & Pharmacodynamic Pathways[3]

Metabolic Dealkylation Hierarchy

The following diagram illustrates the differential metabolic clearance of EMA vs. DEA moieties.

MetabolicPathway EMA N-Ethyl-N-Methyl Analog (EMA) SecAmine Secondary Amine (N-Ethyl metabolite) EMA->SecAmine Fast N-Demethylation (CYP3A4/2D6) DEA N,N-Diethyl Analog (DEA) DEA->SecAmine Slow N-Deethylation (CYP3A4) Inactive Primary Amine (Inactive/Excreted) SecAmine->Inactive Oxidative Deamination

Figure 1: The EMA moiety undergoes rapid demethylation (red arrow), serving as a metabolic "soft spot" compared to the more robust DEA moiety.

Receptor Interaction Logic

Comparison of steric fit within a hydrophobic GPCR pocket.

ReceptorFit cluster_LSD Optimal Fit (Diethyl) cluster_LME Sub-Optimal Fit (Ethyl-Methyl) LSD Diethyl Amide Pocket1 Hydrophobic Pocket (Filled) LSD->Pocket1 High VdW Contact 'Lid Closure' LME Ethyl-Methyl Amide Pocket2 Hydrophobic Pocket (Gap Exists) LME->Pocket2 Steric Mismatch Fast Dissociation

Figure 2: Steric occupancy comparison. The diethyl moiety maximizes hydrophobic contact, while ethyl-methyl leaves void space, destabilizing the ligand-receptor complex.

Experimental Protocols

To validate these differences in your own lead series, the following self-validating workflows are recommended.

Synthesis: Reductive Amination (General Procedure)

This protocol allows the parallel synthesis of EMA and DEA analogs from a common primary amine precursor.

Reagents:

  • Precursor: Primary amine (R-NH2)

  • Carbonyls: Acetaldehyde (for Ethyl), Formaldehyde (for Methyl)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - chosen for mildness.

Step-by-Step Workflow:

  • Imine Formation: Dissolve primary amine (1.0 eq) in DCE (Dichloroethane). Add Acetaldehyde (1.1 eq). Stir 30 min at RT.

  • First Reduction: Add STAB (1.5 eq). Stir 2h. Checkpoint: LCMS should show conversion to secondary

    
    -ethyl amine.
    
  • Divergence Point: Split reaction mixture.

    • Path A (DEA): Add excess Acetaldehyde (2.0 eq) + STAB (2.0 eq).

    • Path B (EMA): Add Formaldehyde (37% aq, 2.0 eq) + STAB (2.0 eq).

  • Quench: Add sat. NaHCO3. Extract with DCM.

  • Purification: Flash chromatography (MeOH/DCM gradient).

In Vitro Microsomal Stability Assay

Objective: Quantify the metabolic liability of the


-methyl vs 

-ethyl group.
  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system.

  • Sampling: Aliquot at

    
     min. Quench with ice-cold Acetonitrile containing internal standard.
    
  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of metabolites (

    
     for demethylation, 
    
    
    
    for deethylation).
  • Calculation: Plot

    
     vs time.
    
    • 
      .
      
    • Expectation: EMA analog will show higher

      
       (clearance) than DEA.
      

Conclusion

The substitution of a diethyl group with an ethyl-methyl group is not merely a reduction in lipophilicity; it is a functional downgrade in potency for targets requiring rigid hydrophobic occupancy (like 5-HT2A). Furthermore, the introduction of the


-methyl group introduces a metabolic liability that significantly shortens the duration of action.

Recommendation:

  • Use Diethyl (DEA) when targeting deep hydrophobic pockets or requiring extended duration of action.

  • Use Ethyl-Methyl (EMA) only if the Diethyl analog is too lipophilic (LogP > 4.5) or if reducing potency/duration is a specific safety goal.

References

  • Wacker, D., et al. (2017).[1][2][3] Crystal Structure of an LSD-Bound Human Serotonin Receptor. Cell, 168(3), 377-389.[1] Link

  • Halberstadt, A. L., et al. (2018).[4] Pharmacological characterization of the LSD analog N-ethyl-N-cyclopropyl lysergamide (ECPLA).[5] Psychopharmacology, 236, 799–808. Link

  • Nichols, D. E. (2016).[3] Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Abramson, H. A., & Rolo, A. (1967).[5] Comparison of LSD with methylethylamide lysergic acid (LME-54).[6] The Journal of Psychology, 66, 83-87. (Historical reference for LME-54 low potency).

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Ethyl(methyl)amino)isonicotinonitrile

Executive Safety Summary & Risk Assessment The "Why" Behind the Protocol: 2-(Ethyl(methyl)amino)isonicotinonitrile is a functionalized aminopyridine derivative bearing a nitrile moiety. In drug discovery, molecules of th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

The "Why" Behind the Protocol: 2-(Ethyl(methyl)amino)isonicotinonitrile is a functionalized aminopyridine derivative bearing a nitrile moiety. In drug discovery, molecules of this class are frequently utilized as intermediates for kinase inhibitors. While specific toxicological data for this exact CAS is often limited in public repositories, structural activity relationship (SAR) analysis mandates that we treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate (SafeBridge Band 3 equivalent) until proven otherwise.

Primary Hazards:

  • Acute Toxicity (Oral/Dermal/Inhalation): The isonicotinonitrile core poses a risk of acute toxicity (H301/H311/H331 potential).[1] Metabolic processing may release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones.

  • Sensitization & Irritation: The exocyclic amine group increases the potential for skin sensitization and severe eye irritation (H319).

  • Physical State: As a solid, electrostatic dust generation creates a high-risk inhalation vector.

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" protocols are insufficient for this compound due to its potential dermal absorption and inhalation toxicity.

A. Hand Protection: The "Double-Barrier" System

Scientific Rationale: Standard 4-mil nitrile gloves are susceptible to permeation by the organic solvents (DCM, DMSO) typically used to dissolve this compound. Furthermore, repetitive movement decreases breakthrough time by up to 30% [1].

Protocol:

  • Inner Layer: Low-Density Polyethylene (PE) or Silver Shield® (Laminate) gloves. These provide broad chemical resistance.

  • Outer Layer: 5-8 mil Nitrile gloves (High Dexterity). These protect the inner glove from physical tears and provide grip.

  • Technique: Inspect for pinholes by air-inflation prior to donning. Change outer gloves immediately upon splash contact.[2]

Glove Compatibility Table

Glove MaterialThicknessEst. Breakthrough (Solid)Est.[2][3][4] Breakthrough (Solution in DCM)Recommendation
Standard Nitrile 4 mil> 480 min< 2 minOuter Layer Only
Laminate (Silver Shield) 2.7 mil> 480 min> 240 minMandatory Inner Layer
Latex VariousPoorPoorDO NOT USE
Neoprene 20 mil> 480 min~ 30 minGood for heavy cleanup
B. Respiratory & Eye Protection[1][3][5][6][7][8][9]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary (Spill/Outside Hood): Full-face Air-Purifying Respirator (APR) with P100 (HEPA) and Organic Vapor (OV) cartridges.

    • Why Full-Face? Half-masks leave the eyes exposed to irritating dust and vapors. Safety glasses are not gas-tight.

Visualized Decision Logic

PPE Selection Algorithm

PPE_Decision_Matrix cluster_emergency Emergency / Spill (Outside Hood) Start Start: Handling 2-(Ethyl(methyl)amino)isonicotinonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE PPE: Double Nitrile Gloves + Lab Coat + Goggles + Fume Hood (Mandatory) Solid->Solid_PPE Dust Risk Sol_PPE PPE: Laminate Inner + Nitrile Outer + Chemical Splash Goggles + Fume Hood Solution->Sol_PPE Permeation Risk Resp Full-Face Respirator (P100 + OV) Solid_PPE->Resp If spill occurs Sol_PPE->Resp If spill occurs

Caption: PPE Selection Logic based on physical state and solvent presence.

Operational Workflow: Step-by-Step

Phase 1: Preparation
  • Engineering Check: Verify fume hood flow alarm is active.

  • Static Control: Place an ionizing fan or anti-static bar inside the hood.

    • Reason: Aminopyridines are often fluffy, electrostatic solids. Static discharge can disperse toxic dust outside the weighing boat.

  • Decontamination Prep: Prepare a "wet wipe" station (paper towels soaked in 10% bleach or surfactant) inside the hood before opening the vial.

Phase 2: Weighing & Synthesis
  • Don PPE: Apply the double-glove system described above.

  • Transfer: Open the secondary container only inside the hood.

  • Weighing: Use a closed-balance system if available. If using an open balance, work over a disposable absorbent mat.

  • Dissolution: Add solvent slowly.

    • Caution: Exothermic solvation is possible. Ensure the vessel is vented to prevent pressure buildup.

Phase 3: Decontamination & Waste
  • Primary Wipe: Wipe the exterior of the reaction vessel and balance with the prepared surfactant wipes.

  • Doffing: Remove outer gloves inside the hood and discard into solid hazardous waste.

  • Wash: Wash hands (still in inner gloves) with soap and water, then remove inner gloves.

Operational Workflow Diagram

Operational_Workflow cluster_prevention Critical Control Points Setup 1. Setup (Static Control + Absorbent Mat) Weigh 2. Weighing (Inside Hood ONLY) Setup->Weigh React 3. Reaction/Solvation (Vent Pressure) Weigh->React Dust Dust Generation Weigh->Dust Decon 4. Decontamination (Wipe surfaces w/ surfactant) React->Decon Spill Solvent Splash React->Spill Waste 5. Waste Disposal (Segregate Streams) Decon->Waste

Caption: Operational workflow emphasizing critical control points for dust and splash hazards.

Emergency Response & Disposal

Acute Exposure Protocol
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert Medical Services that the patient was exposed to a nitrile-functionalized aminopyridine.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Eye Contact: Rinse for 15 minutes holding eyelids open.[5]

Waste Disposal Logic

Do not mix with general organic waste if the facility separates "P-List" or highly toxic organics.

  • Solid Waste: Contaminated gloves, mats, and weighing boats go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Collect in a dedicated carboy labeled "Toxic Organic Waste - Contains Nitriles."

    • Note: Do not acidify the waste stream. Acid + Nitrile can theoretically liberate HCN under extreme conditions, though less likely with this aromatic structure. Keep pH neutral or basic [2].

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical permeation of disposable nitrile rubber gloves exposed to simulated movement. Journal of Occupational and Environmental Hygiene. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • TCI Chemicals. (2023). Safety Data Sheet: 4-Cyanopyridine (Structural Analog).Link

  • Fisher Scientific. (2021). Safety Data Sheet: Isonicotinonitrile.Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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